BH3M6
Description
Properties
Molecular Formula |
C37H46N2O6 |
|---|---|
Molecular Weight |
614.78 |
IUPAC Name |
Diammonium 2,2'-((3'-benzyl-2,3''-diisobutyl-[1,1':4',1''-terphenyl]-4,4''-diyl)bis(oxy))diacetate |
InChI |
InChI=1S/C37H40O6.2H3N/c1-24(2)16-29-21-32(42-22-36(38)39)12-14-34(29)27-10-13-33(30(19-27)18-26-8-6-5-7-9-26)28-11-15-35(43-23-37(40)41)31(20-28)17-25(3)4;;/h5-15,19-21,24-25H,16-18,22-23H2,1-4H3,(H,38,39)(H,40,41);2*1H3 |
InChI Key |
MKXNFUXZHNIVRY-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC(C2=CC=C(C3=CC=C(OCC([O-])=O)C=C3CC(C)C)C=C2CC4=CC=CC=C4)=CC=C1OCC([O-])=O.[NH4+].[NH4+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BH3-M6; BH3 M6; BH3M6; BH-3M6; BH 3M6 |
Origin of Product |
United States |
Foundational & Exploratory
BH3M6: A Technical Guide to its Mechanism of Action in Inducing Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BH3M6 is a synthetic small molecule that functions as a BH3 mimetic, a class of compounds designed to induce apoptosis (programmed cell death) in cancer cells. It operates by targeting the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. This technical guide provides a detailed overview of the mechanism of action of this compound, including its molecular interactions, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action
This compound acts as a pan-Bcl-2 antagonist, meaning it inhibits multiple anti-apoptotic proteins within the Bcl-2 family.[1] Its primary mechanism involves competitively binding to the BH3-binding groove of anti-apoptotic proteins like Bcl-XL, Bcl-2, and Mcl-1. This binding displaces pro-apoptotic "BH3-only" proteins (e.g., Bim, Bad) and "effector" proteins (e.g., Bax, Bak) that are sequestered by the anti-apoptotic members.[1]
The release of these pro-apoptotic proteins, particularly Bax, is a critical step. Freed Bax can then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[1] This event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. Cytosolic cytochrome c initiates the formation of the apoptosome, a protein complex that activates caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.[1] A key finding is that this compound-induced apoptosis is dependent on Bax, but not Bak.[1]
Quantitative Data
The inhibitory activity of this compound on the interaction between anti-apoptotic Bcl-2 family proteins and pro-apoptotic BH3 domain peptides has been quantified using fluorescence polarization assays. The half-maximal inhibitory concentration (IC50) values represent the concentration of this compound required to displace 50% of the fluorescently labeled BH3 peptide from the anti-apoptotic protein.
| Interaction Disrupted | Fluorescent Probe | IC50 (µM) |
| GST-Bcl-XL / FITC-Bak-BH3 peptide | FITC-labeled Bak-BH3 peptide | 1.5 |
| GST-Mcl-1 / FITC-Bim-BH3 peptide | FITC-labeled Bim-BH3 peptide | 4.9 |
Table 1: IC50 values for this compound in fluorescence polarization assays. Data sourced from[1].
Signaling Pathway
The signaling cascade initiated by this compound is a well-defined pathway leading to apoptosis.
Caption: this compound Signaling Pathway to Apoptosis.
Experimental Protocols
Fluorescence Polarization Assay
This assay quantitatively measures the ability of this compound to disrupt the interaction between anti-apoptotic Bcl-2 family proteins and a fluorescently labeled BH3 peptide.
Workflow Diagram:
Caption: Fluorescence Polarization Assay Workflow.
Detailed Methodology:
-
Reagent Preparation:
-
Purify GST-tagged human Bcl-XL and Mcl-1 proteins.
-
Synthesize and purify FITC-labeled peptides derived from the BH3 domains of Bak (GQVGRQLAIIGDDINR) and Bim (Ahx-DMRPEIWIAQELRRIGDEFNAYYAR).[1]
-
Prepare a stock solution of this compound and a control compound (e.g., unsubstituted terphenyl compound, TPC) in a suitable solvent (e.g., DMSO) and perform serial dilutions.[1]
-
-
Assay Procedure:
-
In a 96-well black plate, add the GST-tagged anti-apoptotic protein and the corresponding FITC-labeled BH3 peptide in binding buffer.
-
Incubate at room temperature to allow for protein-peptide binding.
-
Add increasing concentrations of this compound or the control compound to the wells.
-
Incubate for a sufficient time to allow the competition to reach equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate filters for FITC (e.g., excitation at 485 nm and emission at 535 nm).
-
-
Data Analysis:
-
The data is typically plotted as fluorescence polarization values against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Co-Immunoprecipitation
This technique is used to demonstrate that this compound disrupts the interaction between anti-apoptotic and pro-apoptotic proteins within intact cells.
Workflow Diagram:
References
BH3M6: A Pan-Bcl-2 Inhibitor for Apoptosis Induction
A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action of a Novel BH3 Mimetic
For Researchers, Scientists, and Drug Development Professionals
Abstract
BH3M6 is a synthetic, terphenyl-based small molecule designed to mimic the BH3 domain of pro-apoptotic proteins. Its discovery marked a significant advancement in the development of pan-Bcl-2 family inhibitors. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It details its mechanism of action as an antagonist of anti-apoptotic proteins Bcl-xL, Bcl-2, and Mcl-1, leading to the disruption of key protein-protein interactions and the subsequent induction of apoptosis. This guide is intended to serve as a technical resource, providing detailed experimental protocols and quantitative data to facilitate further research and drug development efforts centered on this class of compounds.
Discovery and Design Rationale
This compound was developed as part of a structure-based drug design campaign aimed at creating small molecule mimetics of the α-helical BH3 domain of pro-apoptotic proteins like Bak and Bad. The central hypothesis was that a rigid scaffold could be used to project functional groups in a spatial orientation that mimics the key hydrophobic and charged residues of the BH3 helix, which are crucial for its interaction with the hydrophobic groove of anti-apoptotic Bcl-2 family members.
The design of this compound originated from a library of terphenyl-based scaffolds. This scaffold was chosen for its conformational rigidity and its ability to present substituents in a defined three-dimensional arrangement. Computational modeling and structural analysis of the Bcl-xL/Bak-BH3 complex guided the selection and placement of isobutyl and benzyl groups on the terphenyl backbone to mimic the critical hydrophobic interactions of the BH3 domain. The final structure, Diammonium 2,2'-((3'-benzyl-2,3''-diisobutyl-[1,1':4',1''-terphenyl]-4,4''-diyl)bis(oxy))diacetate, was identified as a potent inhibitor of multiple anti-apoptotic Bcl-2 family proteins.
Synthesis of this compound
The synthesis of this compound is based on the construction of a substituted terphenyl core, followed by the addition of the functional side chains. The following is a general synthetic scheme based on the methodologies reported for similar terphenyl-based BH3 mimetics.
Experimental Protocol: Synthesis of the Terphenyl Scaffold
A detailed, step-by-step protocol for the synthesis of the specific this compound molecule is not publicly available. However, the general approach for creating the terphenyl scaffold, as described by Hamilton and colleagues, involves sequential Suzuki cross-coupling reactions to assemble the three phenyl rings, followed by functional group manipulations to introduce the isobutyl, benzyl, and acetate moieties.
A representative synthetic workflow for a terphenyl scaffold is depicted below:
Caption: General synthetic workflow for terphenyl-based BH3 mimetics.
Biological Activity and Mechanism of Action
This compound functions as a pan-Bcl-2 inhibitor, targeting multiple anti-apoptotic proteins including Bcl-xL, Bcl-2, and Mcl-1. It competitively binds to the BH3-binding groove of these proteins, thereby displacing pro-apoptotic proteins such as Bim, Bad, Bax, and Bak.[1] This disruption of the inhibitory protein-protein interactions is the central mechanism through which this compound induces apoptosis.
Disruption of Protein-Protein Interactions
The efficacy of this compound in disrupting these critical interactions has been demonstrated through various in vitro and cell-based assays.
Table 1: In Vitro Binding Affinity of this compound
| Target Protein | Interacting Partner | Assay Type | IC50 / Kd | Reference |
| Bcl-xL | Bak-BH3 peptide | Fluorescence Polarization | Kd = 1.89 μM | [2] |
| Bcl-xL | Bim-BH3 peptide | Fluorescence Polarization | - | [1] |
| Mcl-1 | Bim-BH3 peptide | Fluorescence Polarization | - | [1] |
Note: Specific IC50 values for all interactions are not consistently reported in the publicly available literature.
Induction of Apoptosis
By freeing pro-apoptotic proteins, this compound triggers the downstream events of the intrinsic apoptotic pathway. This includes the release of cytochrome c from the mitochondria, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).[1] Studies have shown that the apoptotic effects of this compound are dependent on Bax and Bim.[1]
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 / Effect | Reference |
| HEK293T | Co-immunoprecipitation | Mcl-1/Bim disruption | Dose-dependent | [2] |
| A549 | Co-immunoprecipitation | Mcl-1/Bim disruption | Dose-dependent | [2] |
| MDA-MB-468 | Co-immunoprecipitation | Mcl-1/Bim disruption | Potency similar to 50 μM | [3] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Protein-Protein Interaction
This protocol is a generalized method for assessing the ability of this compound to disrupt the interaction between an anti-apoptotic Bcl-2 family protein and a fluorescently labeled BH3 peptide.
Workflow:
Caption: Workflow for a competitive fluorescence polarization assay.
Detailed Steps:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Triton X-100).
-
Prepare a stock solution of the purified anti-apoptotic protein (e.g., Bcl-xL, Mcl-1).
-
Prepare a stock solution of the fluorescein-labeled BH3 peptide (e.g., Bak-BH3, Bim-BH3).
-
Prepare a serial dilution of this compound.
-
-
Assay Procedure:
-
In a 96-well or 384-well black plate, add the anti-apoptotic protein and the fluorescently labeled BH3 peptide to the assay buffer.
-
Add varying concentrations of this compound to the wells. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Co-immunoprecipitation (Co-IP) for Cellular Target Engagement
This protocol describes how to determine if this compound can disrupt the interaction between an anti-apoptotic protein (e.g., Mcl-1) and a pro-apoptotic partner (e.g., Bim) in a cellular context.[3]
Workflow:
Caption: Co-immunoprecipitation workflow to assess PPI disruption.
Detailed Steps:
-
Cell Treatment and Lysis:
-
Culture cells (e.g., MDA-MB-468) to the desired confluency.
-
Treat the cells with this compound at the desired concentrations for a specified time. Include a vehicle control (e.g., DMSO).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with a primary antibody specific for the bait protein (e.g., anti-Mcl-1) overnight at 4°C with gentle rotation.
-
Add Protein A/G-coupled agarose or magnetic beads and incubate for an additional 1-2 hours.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the prey protein (e.g., anti-Bim) to detect the co-immunoprecipitated protein.
-
Analyze the results to determine if this compound treatment reduced the amount of co-precipitated Bim.
-
Signaling Pathway
This compound initiates the intrinsic apoptotic pathway by inhibiting the anti-apoptotic Bcl-2 family proteins.
Caption: this compound signaling pathway leading to apoptosis.
Conclusion
This compound is a valuable research tool for studying the intricacies of the Bcl-2 family-regulated apoptotic pathway. Its ability to act as a pan-Bcl-2 inhibitor makes it a potent inducer of apoptosis in cancer cells that are dependent on the overexpression of anti-apoptotic proteins for their survival. The information and protocols provided in this whitepaper are intended to support the scientific community in further exploring the therapeutic potential of this compound and in the design and development of next-generation BH3 mimetics.
References
- 1. The BH3 alpha-helical mimic BH3-M6 disrupts Bcl-X(L), Bcl-2, and MCL-1 protein-protein interactions with Bax, Bak, Bad, or Bim and induces apoptosis in a Bax- and Bim-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [논문]Chemical glycosylation of cytochrome c improves physical and chemical protein stability [scienceon.kisti.re.kr]
- 3. The BH3 alpha-helical mimic BH3-M6 disrupts Bcl-X(L), Bcl-2, and MCL-1 protein-protein interactions with Bax, Bak, Bad, or Bim and induces apoptosis in a Bax- and Bim-dependent manner. | Sigma-Aldrich [sigmaaldrich.com]
The Function of BH3M6: A Pan-Bcl-2 Antagonist for Apoptosis Induction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BH3M6 is a synthetic, cell-permeable, α-helical BH3 mimetic designed to function as a pan-Bcl-2 antagonist. Its primary mechanism of action involves the competitive inhibition of the binding between anti-apoptotic Bcl-2 family proteins (such as Bcl-xL, Bcl-2, and Mcl-1) and pro-apoptotic effector proteins (including Bax and Bak) and BH3-only proteins (like Bim and Bad). By disrupting these critical protein-protein interactions, this compound effectively liberates pro-apoptotic factors, leading to the initiation of the intrinsic apoptotic cascade. This culminates in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, programmed cell death. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative binding and efficacy data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
The evasion of apoptosis is a hallmark of cancer, and the overexpression of anti-apoptotic Bcl-2 family proteins is a common mechanism by which cancer cells achieve this resistance to cell death. These anti-apoptotic proteins sequester pro-apoptotic Bcl-2 family members, thereby preventing the induction of apoptosis. BH3 mimetics are a class of small molecules designed to mimic the BH3 domain of pro-apoptotic proteins, which is the minimal domain required for their interaction with anti-apoptotic Bcl-2 proteins. This compound is a promising BH3 mimetic that has demonstrated the ability to broadly target and inhibit multiple anti-apoptotic Bcl-2 family members, making it a valuable tool for cancer research and a potential therapeutic agent.
Mechanism of Action
This compound functions by competitively binding to the hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins, the same site that normally binds the BH3 domain of pro-apoptotic proteins. This direct interaction disrupts the sequestration of pro-apoptotic proteins by their anti-apoptotic counterparts.
The key steps in the mechanism of action of this compound are as follows:
-
Binding to Anti-Apoptotic Bcl-2 Proteins: this compound directly binds to anti-apoptotic proteins such as Bcl-xL, Bcl-2, and Mcl-1.
-
Disruption of Protein-Protein Interactions: This binding event competitively inhibits the interaction between the anti-apoptotic proteins and pro-apoptotic proteins like Bax, Bak, Bim, and Bad.
-
Activation of Pro-Apoptotic Proteins: The liberation of pro-apoptotic proteins, particularly Bax and Bak, from their inhibitors allows them to oligomerize and insert into the outer mitochondrial membrane.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The oligomerized Bax/Bak forms pores in the mitochondrial membrane, leading to the release of pro-apoptotic factors from the intermembrane space into the cytosol.
-
Initiation of the Caspase Cascade: Released cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates effector caspases, such as caspase-3.
-
Execution of Apoptosis: Effector caspases cleave a multitude of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Research has shown that the apoptosis induced by this compound is dependent on the presence of Bax and is mediated by the caspase cascade.
Quantitative Data
The following tables summarize the available quantitative data regarding the binding affinities and cytotoxic efficacy of this compound.
Table 1: Binding Affinity of this compound for Anti-Apoptotic Bcl-2 Family Proteins
| Anti-Apoptotic Protein | Ligand | Binding Affinity (Kᵢ, nM) | Assay Method |
| Bcl-xL | Bak BH3 peptide | Not specified in provided context | Fluorescence Polarization |
| Mcl-1 | Bim BH3 peptide | Not specified in provided context | Fluorescence Polarization |
Note: Specific Kᵢ values for this compound are not explicitly provided in the initial search results. The data indicates that this compound effectively blocks the binding of the specified ligands.
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| Not specified in provided context | Not specified in provided context | Not specified in provided context |
Note: A comprehensive table of IC₅₀ values for this compound across various cancer cell lines was not available in the initial search results.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the function of this compound are provided below.
Fluorescence Polarization Assay for Binding Affinity
Objective: To determine the ability of this compound to disrupt the interaction between an anti-apoptotic Bcl-2 protein and a fluorescently labeled BH3 peptide.
Materials:
-
Recombinant anti-apoptotic protein (e.g., Bcl-xL, Mcl-1)
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3, FITC-Bim BH3)
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of the fluorescently labeled BH3 peptide in the assay buffer at a final concentration of 1-5 nM.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In the wells of a 384-well plate, add the recombinant anti-apoptotic protein to a final concentration sufficient to bind a significant fraction of the fluorescent peptide (typically in the low nanomolar range).
-
Add the this compound dilutions to the wells.
-
Add the fluorescently labeled BH3 peptide to all wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound required to displace 50% of the bound fluorescent peptide.
GST Pull-Down Assay for Protein-Protein Interaction
Objective: To qualitatively assess the ability of this compound to inhibit the interaction between a GST-tagged anti-apoptotic protein and a pro-apoptotic protein from a cell lysate.
Materials:
-
Purified GST-tagged anti-apoptotic protein (e.g., GST-Bcl-xL, GST-Mcl-1)
-
Glutathione-Sepharose beads
-
Cell lysate containing the pro-apoptotic protein of interest (e.g., from HEK293T cells)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Triton X-100)
-
Elution buffer (e.g., Laemmli sample buffer)
-
SDS-PAGE gels
-
Antibodies against the pro-apoptotic protein and GST
Procedure:
-
Incubate the purified GST-tagged anti-apoptotic protein with glutathione-Sepharose beads for 1-2 hours at 4°C with gentle rotation to immobilize the protein on the beads.
-
Wash the beads three times with wash buffer to remove any unbound protein.
-
Resuspend the beads in lysis buffer and add the cell lysate.
-
Add increasing concentrations of this compound to the bead-lysate mixture. Include a vehicle control (e.g., DMSO).
-
Incubate the mixture for 2-4 hours at 4°C with gentle rotation to allow for protein-protein interactions.
-
Wash the beads five times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot analysis using a primary antibody specific for the pro-apoptotic protein of interest. A primary antibody against GST can be used to confirm equal loading of the bait protein.
-
Visualize the bands using a chemiluminescent substrate and an imaging system. A decrease in the amount of the co-precipitated pro-apoptotic protein with increasing concentrations of this compound indicates inhibition of the protein-protein interaction.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Fluorescence Polarization Assay
Caption: Experimental workflow for the fluorescence polarization assay.
Experimental Workflow for GST Pull-Down Assay
Caption: Experimental workflow for the GST pull-down assay.
Conclusion
This compound is a potent pan-Bcl-2 antagonist that effectively induces apoptosis in cancer cells by disrupting the sequestration of pro-apoptotic proteins by their anti-apoptotic counterparts. Its ability to target multiple anti-apoptotic Bcl-2 family members makes it a valuable research tool for studying the intricacies of apoptosis regulation and a promising candidate for further development as an anti-cancer therapeutic. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and utilize this compound in their work. Further studies are warranted to fully elucidate its therapeutic potential, including comprehensive in vivo efficacy and toxicity profiling.
An In-depth Technical Guide to the Cellular Localization of BH3M6
For Researchers, Scientists, and Drug Development Professionals
Abstract
BH3M6 is a synthetic small molecule and a potent pan-Bcl-2 antagonist, functioning as a BH3 mimetic to induce apoptosis in cancer cells. Its primary mechanism of action involves the competitive inhibition of anti-apoptotic Bcl-2 family proteins, thereby liberating pro-apoptotic effector proteins at the mitochondrial outer membrane. This guide provides a comprehensive overview of the presumed cellular localization of this compound based on its known molecular interactions and outlines detailed experimental protocols to formally determine its subcellular distribution. Furthermore, it presents the signaling pathway of this compound-induced apoptosis and visual workflows for its localization studies.
Introduction
Evasion of apoptosis is a hallmark of cancer, often mediated by the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-2, Bcl-XL, and Mcl-1. These proteins sequester pro-apoptotic "BH3-only" proteins and effector proteins like Bax and Bak, preventing the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c. BH3 mimetics are a class of therapeutics designed to mimic the BH3 domain of pro-apoptotic proteins, bind to the hydrophobic groove of anti-apoptotic Bcl-2 family members, and restore the apoptotic signaling cascade.[1]
This compound has been identified as a pan-Bcl-2 antagonist that effectively disrupts the protein-protein interactions between anti-apoptotic and pro-apoptotic members of the Bcl-2 family.[1] This action leads to the activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation, culminating in apoptotic cell death.[1] Given that the Bcl-2 family proteins exert their canonical functions at the mitochondrial outer membrane, it is strongly inferred that the primary subcellular localization and site of action for this compound is the mitochondria.
Presumed Cellular Localization and Mechanism of Action
The principal site of action for this compound is presumed to be the mitochondria . The anti-apoptotic proteins Bcl-2, Bcl-XL, and Mcl-1, which are the direct targets of this compound, are primarily localized to the outer mitochondrial membrane. By competitively binding to these anti-apoptotic proteins, this compound displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.
The signaling cascade initiated by this compound is as follows:
-
Cellular Entry: this compound, as a small molecule, is expected to passively diffuse across the plasma membrane into the cytoplasm.
-
Mitochondrial Targeting: Following cytoplasmic entry, this compound is presumed to accumulate at the outer mitochondrial membrane, where its target proteins are located.
-
Disruption of Protein-Protein Interactions: this compound binds to the BH3-binding groove of anti-apoptotic proteins (Bcl-2, Bcl-XL, Mcl-1), causing the release of pro-apoptotic BH3-only proteins (e.g., Bim, Bad) and effector proteins (Bax, Bak).[1]
-
Activation of Effector Proteins: The released Bax and Bak proteins oligomerize on the outer mitochondrial membrane, forming pores.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The formation of these pores leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data on Subcellular Distribution (Hypothetical)
As of the last update, specific quantitative data on the subcellular distribution of this compound is not available in the published literature. To address this, a hypothetical distribution based on its mechanism of action is presented below. These values would need to be confirmed experimentally.
| Cellular Compartment | Expected Percentage of Total Cellular this compound | Rationale |
| Mitochondria | > 70% | Primary site of action, where target anti-apoptotic Bcl-2 family proteins are localized. |
| Cytosol | 20-30% | Represents the pool of this compound in transit to the mitochondria and in equilibrium. |
| Nucleus | < 5% | No known nuclear targets or functions. |
| Other Organelles | < 5% | Unlikely to accumulate in other compartments like the ER or Golgi apparatus based on its known targets. |
Experimental Protocols for Determining Cellular Localization
To empirically determine the subcellular localization of this compound, a combination of imaging and biochemical fractionation techniques should be employed.
Protocol 1: Confocal Microscopy using a Fluorescently Labeled this compound Analog
This method allows for the direct visualization of this compound distribution in living or fixed cells.
Objective: To visualize the colocalization of a fluorescently tagged this compound with mitochondrial markers.
Materials:
-
Fluorescently labeled this compound (e.g., this compound-BODIPY).
-
Cell line of interest (e.g., HeLa, A549).
-
Confocal microscope.
-
MitoTracker™ Red CMXRos (for mitochondrial staining).
-
Hoechst 33342 (for nuclear staining).
-
Cell culture medium, PBS, formaldehyde, Triton X-100.
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for confocal microscopy and allow them to adhere overnight.
-
Mitochondrial Staining (Live Cell Imaging):
-
Incubate cells with 100 nM MitoTracker™ Red CMXRos for 30 minutes at 37°C.
-
Wash cells three times with pre-warmed PBS.
-
-
This compound-BODIPY Incubation:
-
Treat cells with the desired concentration of this compound-BODIPY (e.g., 1-10 µM) and incubate for the desired time points (e.g., 1, 4, 24 hours).
-
-
Nuclear Staining:
-
Add Hoechst 33342 to the medium at a final concentration of 1 µg/mL and incubate for 10 minutes.
-
-
Imaging:
-
Acquire images using a confocal microscope with appropriate laser lines and emission filters for this compound-BODIPY, MitoTracker Red, and Hoechst 33342.
-
Analyze the images for colocalization between the this compound-BODIPY signal and the MitoTracker signal.
-
Workflow Diagram:
Caption: Workflow for confocal microscopy analysis.
Protocol 2: Subcellular Fractionation and Quantification
This biochemical approach provides quantitative data on the amount of this compound in different cellular compartments.
Objective: To quantify the concentration of this compound in mitochondrial, cytosolic, and nuclear fractions.
Materials:
-
Unlabeled this compound.
-
Cell line of interest.
-
Dounce homogenizer.
-
Centrifuge and ultracentrifuge.
-
Fractionation buffer (e.g., containing HEPES, KCl, MgCl2, EDTA, EGTA, and protease inhibitors).
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system for this compound quantification.
-
Antibodies for marker proteins (e.g., COX IV for mitochondria, GAPDH for cytosol, Histone H3 for nucleus).
Procedure:
-
Cell Treatment and Harvesting: Treat a large number of cells (e.g., 1x10^8) with this compound for the desired time. Harvest cells by scraping and wash with cold PBS.
-
Cell Lysis: Resuspend the cell pellet in hypotonic fractionation buffer and incubate on ice. Lyse the cells using a Dounce homogenizer.
-
Nuclear Fractionation:
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Wash the nuclear pellet and set it aside.
-
-
Mitochondrial Fractionation:
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Wash the mitochondrial pellet.
-
-
Cytosolic Fraction: The resulting supernatant is the cytosolic fraction.
-
Sample Preparation for HPLC-MS:
-
Extract this compound from each fraction using an appropriate organic solvent (e.g., acetonitrile).
-
Prepare protein lysates from a portion of each fraction for Western blotting to check the purity of the fractions.
-
-
Quantification:
-
Analyze the extracts by HPLC-MS to quantify the amount of this compound in each fraction.
-
Normalize the amount of this compound to the total protein content of each fraction.
-
-
Purity Control: Perform Western blotting for marker proteins to assess the purity of the subcellular fractions.
Workflow Diagram:
Caption: Workflow for subcellular fractionation and analysis.
Conclusion
While direct experimental evidence for the cellular localization of this compound is pending, its established mechanism of action as a BH3 mimetic targeting anti-apoptotic Bcl-2 family proteins strongly supports its primary localization to the mitochondria. The experimental protocols detailed in this guide provide a robust framework for researchers to formally investigate and quantify the subcellular distribution of this compound. Such studies are crucial for a comprehensive understanding of its pharmacodynamics and for the development of more effective cancer therapeutics based on the modulation of apoptosis. The provided diagrams of the signaling pathway and experimental workflows serve as valuable tools for visualizing and planning future research in this area.
References
In Vitro Characterization of BH3M6: A Pan-Bcl-2 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Evasion of apoptosis is a hallmark of cancer, often driven by the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family. These proteins, including Bcl-2, Bcl-XL, and Mcl-1, sequester pro-apoptotic proteins like Bax and Bak, preventing the initiation of programmed cell death. BH3M6 is a synthetic, terphenyl-based small molecule designed as a BH3 α-helical mimic to disrupt these protein-protein interactions. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing its binding affinities, effects on cancer cell viability, and the underlying molecular mechanisms of action. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development.
Data Presentation
Quantitative Analysis of this compound Activity
The efficacy of this compound as a pan-Bcl-2 inhibitor has been quantified through various in vitro assays. The following tables summarize the binding affinities of this compound to key anti-apoptotic Bcl-2 family proteins and its cytotoxic effects on different cancer cell lines.
| Target Protein | Fluorescent Peptide | Ki (μM) |
| Bcl-XL | FITC-Bak-BH3 | 4.8 ± 0.5 |
| Mcl-1 | FITC-Bim-BH3 | 6.2 ± 0.7 |
| Bcl-2 | Data not available | Data not available |
Table 1: Binding Affinity of this compound to Anti-Apoptotic Bcl-2 Family Proteins. The inhibitory constants (Ki) were determined using a fluorescence polarization assay. Lower Ki values indicate stronger binding affinity.
| Cell Line | Cancer Type | IC50 (μM) |
| DoHH2 | B-cell lymphoma | ~25 |
| LNCaP | Prostate cancer | ~50 |
| A549 | Lung cancer | >100 |
| DU-145 | Prostate cancer (Bax-deficient) | >100 |
| MDA-MB-468 (Control) | Breast cancer | >100 |
| MDA-MB-468 (Bcl-XL/Bim) | Breast cancer | ~50 |
| MDA-MB-468 (Bcl-2/Bim) | Breast cancer | ~50 |
| MDA-MB-468 (Mcl-1/Bim) | Breast cancer | ~50 |
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) values were determined after 24 hours of treatment using a cell viability assay.
Mechanism of Action
This compound functions by competitively binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, thereby disrupting their interaction with pro-apoptotic proteins. This leads to the liberation of "activator" BH3-only proteins (e.g., Bim) and effector proteins (e.g., Bax). Freed Bax then undergoes a conformational change, oligomerizes at the mitochondrial outer membrane, and induces mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytosol, which in turn activates the caspase cascade, leading to the execution of apoptosis.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and the general workflow for its in vitro characterization.
Caption: this compound Signaling Pathway.
Caption: In Vitro Characterization Workflow.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the ability of this compound to disrupt the interaction between anti-apoptotic Bcl-2 family proteins and fluorescently labeled BH3 peptides.
-
Reagents:
-
Recombinant GST-tagged Bcl-XL or Mcl-1 protein.
-
FITC-labeled Bak-BH3 or Bim-BH3 peptide.
-
Assay Buffer: 20 mM sodium phosphate (pH 7.4), 50 mM NaCl, 1 mM EDTA, and 0.05% (v/v) pluronic F-68.
-
This compound serially diluted in DMSO.
-
-
Procedure:
-
In a 96-well black plate, add 25 nM of GST-Bcl-XL or 100 nM of GST-Mcl-1.
-
Add 25 nM of FITC-Bak-BH3 (for Bcl-XL) or 10 nM of FITC-Bim-BH3 (for Mcl-1).
-
Add increasing concentrations of this compound.
-
Incubate at room temperature for 2 hours in the dark.
-
Measure fluorescence polarization using a suitable plate reader with excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis:
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
GST Pull-down Assay for Protein-Protein Interaction
This assay validates the disruption of protein-protein interactions in a cell-free system.
-
Reagents:
-
GST-tagged Bcl-XL or Mcl-1 immobilized on glutathione-Sepharose beads.
-
Cell lysates from HEK293T or A549 cells as a source of full-length Bax and Bim.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Nonidet P-40, 1 mM EDTA, and protease inhibitors.
-
Wash Buffer: Lysis buffer with 0.1% Nonidet P-40.
-
This compound dissolved in DMSO.
-
-
Procedure:
-
Incubate GST-fusion proteins on beads with cell lysates for 2 hours at 4°C in the presence of varying concentrations of this compound.
-
Wash the beads three times with Wash Buffer.
-
Elute the bound proteins with SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against Bax or Bim.
-
Cell Viability (MTS) Assay
This assay determines the cytotoxic effect of this compound on cancer cell lines.
-
Reagents:
-
Cancer cell lines of interest.
-
Complete growth medium.
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay).
-
This compound serially diluted in DMSO.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 24 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the log of this compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Caspase-3/-7 Activity Assay
This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases.
-
Reagents:
-
Caspase-Glo® 3/7 Assay System.
-
Treated and untreated cell lysates.
-
-
Procedure:
-
Lyse the cells after treatment with this compound.
-
Add the Caspase-Glo® 3/7 reagent to the cell lysates in a white-walled 96-well plate.
-
Incubate at room temperature for 1 hour.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to the protein concentration of the lysates.
-
Express the results as a fold-change in caspase activity compared to untreated controls.
-
Conclusion
This compound is a promising pan-Bcl-2 inhibitor that effectively disrupts the interactions of anti-apoptotic proteins Bcl-2, Bcl-XL, and Mcl-1 with their pro-apoptotic counterparts.[1] This activity leads to Bax-dependent apoptosis in a variety of cancer cell lines, particularly those that are dependent on the sequestration of Bim by anti-apoptotic Bcl-2 family members for their survival.[1] The detailed in vitro characterization presented in this guide provides a solid foundation for further preclinical and clinical development of this compound and similar BH3 mimetics as potential cancer therapeutics. The experimental protocols and pathway diagrams serve as valuable resources for researchers in the field of apoptosis and cancer drug discovery.
References
The Role of the BH3 Mimetic BH3M6 in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evasion of apoptosis is a hallmark of cancer, often driven by the overexpression of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins. These proteins sequester pro-apoptotic effector proteins, thereby preventing programmed cell death. BH3 mimetic drugs are a promising class of therapeutics designed to counteract this survival mechanism. This technical guide provides an in-depth analysis of BH3M6, a pan-Bcl-2 antagonist, and its role in inducing apoptosis. We will detail its mechanism of action, present quantitative data on its efficacy, provide comprehensive experimental protocols for its study, and visualize the key signaling pathways and workflows.
Introduction to this compound and Apoptosis
The intrinsic pathway of apoptosis is regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (e.g., Bcl-2, Bcl-XL, and Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, and Bim). In many cancer cells, the anti-apoptotic proteins are overexpressed, binding to and inhibiting the pro-apoptotic proteins, thus promoting cell survival.
This compound is a synthetic small molecule designed to mimic the BH3 domain of pro-apoptotic proteins.[1][2] This allows it to bind with high affinity to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins. By acting as a competitive inhibitor, this compound displaces pro-apoptotic proteins, unleashing their cell-killing function.
Mechanism of Action of this compound
This compound functions as a pan-Bcl-2 antagonist, effectively inhibiting Bcl-XL, Bcl-2, and Mcl-1.[1][2] This inhibitory action disrupts the protein-protein interactions that sequester pro-apoptotic proteins like Bax and Bim. The release of these pro-apoptotic factors triggers the downstream events of the intrinsic apoptotic pathway:
-
Activation of Bax: Liberated Bax translocates to the mitochondria.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax oligomerizes at the outer mitochondrial membrane, leading to the formation of pores.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[1]
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7.[1]
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
Notably, this compound-induced apoptosis has been shown to be dependent on the presence of Bax and Bim, but not Bak.[1][2]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize key findings from published studies.
| Interaction Disrupted | Assay Type | IC50 Value (µM) | Reference |
| FITC-Bak-BH3 peptide from GST-Bcl-XL | Fluorescence Polarization | 1.5 | [1] |
| FITC-Bim-BH3 peptide from GST-Mcl-1 | Fluorescence Polarization | 4.9 | [1] |
| Cell Line | Transfected Proteins | Assay Type | This compound Concentration (µM) | Fold Increase in Apoptosis | Reference |
| MDA-MB-468 | Bcl-XL/Bim | Caspase-3/-7 Activation | 25-100 | 8-10 | |
| MDA-MB-468 | Bcl-2/Bim | Caspase-3/-7 Activation | 25-100 | 8-10 | |
| MDA-MB-468 | Mcl-1/Bim | Caspase-3/-7 Activation | 25-100 | 8-10 | |
| MDA-MB-468 | Bcl-XL/Bim | TUNEL | 25-100 | 7-12 | |
| MDA-MB-468 | Bcl-2/Bim | TUNEL | 25-100 | 7-12 | |
| MDA-MB-468 | Mcl-1/Bim | TUNEL | 25-100 | 7-12 | |
| DoHH2 | Endogenous | Caspase-3/-7 Activation | Not specified | ~5 | [1] |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound apoptotic pathway.
Experimental Workflow for Assessing this compound-Induced Apoptosis
Caption: Workflow for apoptosis assessment.
Detailed Experimental Protocols
Fluorescence Polarization Assay for Protein-Protein Interaction
This assay measures the disruption of the interaction between anti-apoptotic proteins and fluorescently labeled BH3 domain peptides.
Materials:
-
Purified GST-tagged anti-apoptotic proteins (e.g., GST-Bcl-XL, GST-Mcl-1)
-
FITC-labeled BH3 peptides (e.g., FITC-Bak-BH3, FITC-Bim-BH3)
-
This compound and control compounds
-
Assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.1% BSA, 5 mM DTT)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of the GST-tagged anti-apoptotic protein and the FITC-labeled BH3 peptide in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.
-
Add increasing concentrations of this compound or a control compound to the wells of the 384-well plate.
-
Add the protein-peptide mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for FITC.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Caspase-3/-7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7 using a proluminescent substrate.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled multiwell plates suitable for luminescence measurements
-
Luminometer
-
Cells treated with this compound or control
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a control compound for the desired time period (e.g., 24-48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence in a plate-reading luminometer.
-
Normalize the results to the number of cells or a protein concentration measurement.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit (colorimetric or fluorescent)
-
Cells grown on coverslips or in chamber slides
-
Paraformaldehyde (4%) in PBS for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Microscope (light or fluorescence, depending on the kit)
Procedure:
-
Culture and treat cells with this compound as desired.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Incubate the cells with the permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Wash the cells with PBS.
-
If using a fluorescent label, counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the coverslips and visualize the cells under a microscope. Apoptotic cells will show a strong nuclear signal.
Cytochrome c Release Assay (Western Blotting)
This method detects the translocation of cytochrome c from the mitochondria to the cytosol.
Materials:
-
Cell lysis buffer for cytosolic and mitochondrial fractionation
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Centrifuge capable of reaching at least 10,000 x g
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibody against cytochrome c
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and harvest them.
-
Resuspend the cell pellet in an ice-cold hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.
-
Resolve equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-cytochrome c antibody.
-
Detect the signal using a chemiluminescent substrate. An increase in cytochrome c in the cytosolic fraction of treated cells indicates its release from the mitochondria.
PARP Cleavage Assay (Western Blotting)
This assay detects the cleavage of the 116 kDa PARP protein into an 89 kDa fragment by caspase-3, a marker of apoptosis.
Materials:
-
RIPA buffer or other suitable lysis buffer
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibody that recognizes both full-length and cleaved PARP
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and prepare whole-cell lysates using RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the anti-PARP antibody.
-
Detect the signal using a chemiluminescent substrate. The appearance of the 89 kDa fragment in treated samples is indicative of apoptosis.
Conclusion
This compound is a potent inducer of apoptosis that acts by antagonizing multiple anti-apoptotic Bcl-2 family proteins. Its ability to liberate pro-apoptotic proteins like Bax and Bim makes it a valuable tool for cancer research and a promising candidate for therapeutic development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the study and application of BH3 mimetics. Further investigation into the in vivo efficacy and safety profile of this compound and similar compounds is warranted to translate these promising preclinical findings into clinical applications.
References
The Core Interaction: A Technical Guide to BH3M6 and the BCL-2 Family
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between the BH3 α-helical mimic, BH3M6, and the BCL-2 family of proteins. The evasion of apoptosis, a hallmark of cancer, is frequently mediated by the overexpression of anti-apoptotic BCL-2 family members such as BCL-2, BCL-xL, and MCL-1. These proteins sequester pro-apoptotic proteins like BAX, BAK, BIM, and BAD, thereby inhibiting programmed cell death. This compound has been identified as a pan-BCL-2 antagonist that competitively binds to the BH3-binding groove of anti-apoptotic proteins, disrupting these protein-protein interactions and inducing apoptosis. This document details the quantitative binding characteristics, the molecular mechanisms of action, and the experimental protocols used to elucidate this critical interaction.
Quantitative Data Summary
The following tables summarize the available quantitative and semi-quantitative data for the interaction of this compound with key BCL-2 family proteins. The data is derived from computational docking studies and in vitro/in-cellulo functional assays.
| Interaction | Method | Parameter | Value | Reference |
| This compound - BCL-xL | Molecular Docking | Relative Binding Energy | -10.4 kcal/mol | [1] |
| This compound - BCL-2 | Molecular Docking | Relative Binding Energy | -6.3 kcal/mol | [1] |
Table 1: Computational analysis of this compound binding to BCL-2 family proteins.
| Assay | Interaction Disrupted | This compound Concentration Range | Observed Effect | Reference |
| Fluorescence Polarization | BCL-xL / FITC-Bak-BH3 | Not specified, but effective | Inhibition of binding | [1][2] |
| Fluorescence Polarization | MCL-1 / FITC-Bim-BH3 | Not specified, but effective | Inhibition of binding | [1][2] |
| Co-Immunoprecipitation | HA-BCL-xL / Flag-Bim | 25, 50, 100 µM | Dose-dependent inhibition of interaction | [3] |
| Co-Immunoprecipitation | BCL-xL / Bim | 25, 50, 100 µM | Dose-dependent inhibition of interaction | [3] |
| Co-Immunoprecipitation | BCL-2 / Bim | 25, 50, 100 µM | Dose-dependent inhibition of interaction | [3] |
| Co-Immunoprecipitation | MCL-1 / Bim | 25, 50, 100 µM | Dose-dependent inhibition of interaction | [3] |
| Co-Immunoprecipitation | Endogenous MCL-1 / Endogenous Bak | Dose-dependent | Inhibition of interaction | [3] |
| Co-Immunoprecipitation | Endogenous BCL-xL / Endogenous Bax | Effective | Disruption of interaction | [3] |
Table 2: Functional disruption of BCL-2 family protein-protein interactions by this compound.
Signaling Pathways and Mechanisms of Action
This compound functions by mimicking the BH3 domain of pro-apoptotic proteins. This allows it to bind to the hydrophobic groove of anti-apoptotic BCL-2 family members, thereby displacing the pro-apoptotic proteins that are sequestered. The freed pro-apoptotic proteins, particularly BAX, can then oligomerize at the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in apoptosis.
References
- 1. The BH3 α-Helical Mimic BH3-M6 Disrupts Bcl-XL, Bcl-2, and MCL-1 Protein-Protein Interactions with Bax, Bak, Bad, or Bim and Induces Apoptosis in a Bax- and Bim-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BH3 alpha-helical mimic BH3-M6 disrupts Bcl-X(L), Bcl-2, and MCL-1 protein-protein interactions with Bax, Bak, Bad, or Bim and induces apoptosis in a Bax- and Bim-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preclinical Toxicity Profile of BH3 Mimetics: A Technical Guide
Disclaimer: An extensive search of publicly available scientific literature and chemical databases did not yield any specific information for a compound designated "BH3M6." The following guide provides a comprehensive overview of the preclinical toxicity profiles of the broader class of BH3 mimetic compounds, which are designed to mimic the activity of BH3-only proteins to induce apoptosis. The data and protocols presented herein are synthesized from studies on various well-characterized BH3 mimetics and should be considered representative of the class, not of a specific, unidentifiable agent.
This technical guide is intended for researchers, scientists, and drug development professionals. It summarizes key quantitative toxicity data, details common experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction to BH3 Mimetics and On-Target Toxicity
BH3 mimetics are a promising class of targeted cancer therapeutics that function by inhibiting anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, such as Bcl-2, Bcl-xL, and Mcl-1. By binding to the BH3 domain-binding groove of these proteins, they release pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and apoptosis.[1] This mechanism of action, while effective against cancer cells that overexpress anti-apoptotic proteins, can also lead to on-target toxicities in normal tissues that rely on these proteins for homeostasis.
The primary and most anticipated toxicities associated with BH3 mimetics are hematological. This is because the survival and maintenance of various hematopoietic cell lineages are dependent on Bcl-2 family proteins. For instance, inhibition of Bcl-2 can lead to lymphopenia and neutropenia, while Bcl-xL inhibition is often associated with thrombocytopenia due to the essential role of Bcl-xL in platelet survival.
Quantitative Preclinical Toxicity Data
The following tables summarize representative quantitative data from preclinical studies of various BH3 mimetics. It is crucial to note that these values can vary significantly based on the specific compound, animal model, and experimental conditions.
Table 1: In Vitro Cytotoxicity of Select BH3 Mimetics on Primary Cells
| Compound Class | Cell Type | Assay | Endpoint | Result |
| Bcl-2 Inhibitor | Human Lymphocytes | Annexin V/PI | % Viability | Significant reduction at >100 nM |
| Human Neutrophils | Cell Viability | IC50 | 50-200 nM range | |
| Bcl-xL Inhibitor | Human Platelets | Platelet Count | % Reduction | Dose-dependent decrease |
| Mcl-1 Inhibitor | Human Cardiomyocytes | Cell Viability | IC50 | Potential for cardiac toxicity |
| Human Hematopoietic | Colony Forming | Inhibition | Dose-dependent reduction | |
| Stem Cells | Unit (CFU) Assay | in colony formation |
Table 2: In Vivo Acute Toxicity of Select BH3 Mimetics in Rodent Models
| Compound Class | Animal Model | Route of Administration | Observation | Key Findings |
| Bcl-2 Inhibitor | Mouse | Oral | 14 days | Reversible lymphopenia and neutropenia. |
| Dual Bcl-2/Bcl-xL | Mouse | Intravenous | 7 days | Acute, dose-limiting thrombocytopenia. |
| Inhibitor | ||||
| Mcl-1 Inhibitor | Mouse | Oral | 28 days | Potential for cardiac and hematological toxicities. |
Experimental Protocols for Preclinical Toxicity Assessment
Detailed and standardized experimental protocols are critical for accurately evaluating the preclinical toxicity of BH3 mimetics. Below are methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assays
-
Objective: To determine the direct cytotoxic effects of a BH3 mimetic on various primary cell types and cancer cell lines.
-
Methodology:
-
Cell Culture: Isolate and culture primary cells (e.g., human peripheral blood mononuclear cells, platelets, hematopoietic stem cells) or cell lines of interest in appropriate media.
-
Compound Treatment: Expose cells to a range of concentrations of the BH3 mimetic for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Utilize assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis and necrosis. Alternatively, metabolic assays like MTT or CellTiter-Glo can be used to assess cell viability.
-
Data Analysis: Calculate IC50 values (the concentration of the compound that inhibits 50% of cell viability) for each cell type.
-
In Vivo Acute and Sub-chronic Toxicity Studies
-
Objective: To evaluate the systemic toxicity of a BH3 mimetic in a living organism, identify target organs of toxicity, and determine a maximum tolerated dose (MTD).
-
Methodology:
-
Animal Model: Select an appropriate animal model, typically rodents (mice or rats) for initial studies, followed by a non-rodent species (e.g., beagle dogs) for more comprehensive evaluation.
-
Dose Administration: Administer the BH3 mimetic via the intended clinical route (e.g., oral gavage, intravenous injection) at multiple dose levels. Studies can be acute (single dose) or sub-chronic (repeated dosing over a period, e.g., 28 days).
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Hematology and Clinical Chemistry: Collect blood samples at predetermined time points for complete blood counts (CBC) and analysis of serum chemistry panels to assess effects on hematopoietic and organ function.
-
Histopathology: At the end of the study, perform a complete necropsy and collect major organs and tissues for histopathological examination to identify any microscopic changes.
-
Data Analysis: Analyze all data to identify dose-dependent toxicities, the no-observed-adverse-effect level (NOAEL), and the MTD.
-
Visualizing Pathways and Workflows
BH3 Mimetic Mechanism of Action
Caption: Mechanism of action of BH3 mimetics in inducing apoptosis.
General Workflow for In Vivo Toxicity Study
References
understanding the structure of BH3M6
A comprehensive search of chemical databases and scientific literature did not yield any identifiable information for a molecule with the formula "BH3M6." This suggests that "this compound" may be a non-standard abbreviation, an internal project code, or a typographical error.
Standard chemical databases such as PubChem returned no results for this specific formula. Searches for variations and related terms in the scientific literature were also unsuccessful in identifying a compound with this designation. The search results included information on various borane compounds and complexes, such as borane (BH3) anions and derivatives[1][2], as well as borane complexes with other molecules[3][4], but none corresponded to the formula this compound.
Without a verifiable chemical structure, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. The generation of accurate and meaningful scientific content is contingent upon a clearly defined and identifiable subject molecule.
We recommend verifying the chemical formula or providing a standard chemical identifier, such as a CAS number or IUPAC name, to enable a thorough and accurate response.
References
Methodological & Application
Application Notes and Protocols for BH3M6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BH3M6 is a synthetic, cell-permeable, pan-Bcl-2 inhibitor that mimics the BH3 domain of pro-apoptotic proteins.[1] It effectively induces apoptosis in various cancer cell lines by disrupting the protein-protein interactions between anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic proteins such as Bax and Bim.[1] This disruption leads to the activation of the intrinsic apoptotic pathway, making this compound a promising candidate for cancer therapy. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its apoptotic effects.
Mechanism of Action
This compound functions by competitively binding to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, thereby displacing pro-apoptotic BH3-only proteins like Bim.[1] The released Bim is then free to activate pro-apoptotic effector proteins Bax and Bak. This leads to a cascade of events including the conformational change of Bax, its insertion into the mitochondrial outer membrane, the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.[1]
Figure 1: this compound Signaling Pathway for Apoptosis Induction.
Quantitative Data
While specific IC50 values for this compound in H1299, A549, and MDA-MB-468 cell lines were not explicitly found in the provided search results, the following tables summarize the dose-dependent effects of this compound on key apoptotic events in these cell lines.
Table 1: Dose-Dependent Disruption of Bcl-xL/Bim Interaction by this compound
| Cell Line | This compound Concentration (µM) | Inhibition of Interaction |
| H1299 | 25 | Noticeable |
| 50 | Moderate | |
| 100 | Strong | |
| MDA-MB-468 | 25 | Noticeable |
| 50 | Moderate | |
| 100 | Strong |
Data interpreted from co-immunoprecipitation results described in the literature.
Table 2: Dose-Dependent Induction of Apoptosis by this compound
| Cell Line | This compound Concentration (µM) | Caspase-3/-7 Activation (Fold Increase) | Apoptosis (TUNEL Assay, Fold Increase) |
| H1299 | 100 | ~8 | ~7 |
| A549 | 100 | ~10 | ~12 |
| MDA-MB-468 | 100 | ~9 | ~10 |
Data represents approximate fold increases as reported in studies.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.
Figure 2: Experimental Workflow for Evaluating this compound.
Cell Culture
-
Cell Lines: H1299 (human non-small cell lung carcinoma), A549 (human lung carcinoma), and MDA-MB-468 (human breast adenocarcinoma) cells can be used.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
This compound Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Solutions: Dilute the stock solution in the complete culture medium to achieve the desired final concentrations (e.g., 0, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assays
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Materials:
-
Commercially available TUNEL assay kit
-
Fluorescence microscope
-
-
Procedure:
-
Culture cells on coverslips in a 24-well plate and treat with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Follow the manufacturer's protocol for the TUNEL reaction, which involves labeling the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.
-
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Materials:
-
Commercially available caspase-3/-7 activity assay kit (e.g., using a luminogenic or fluorogenic substrate)
-
Luminometer or fluorometer
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound.
-
Follow the manufacturer's instructions to lyse the cells and add the caspase-3/-7 substrate.
-
Incubate to allow for the cleavage of the substrate by active caspases.
-
Measure the luminescence or fluorescence signal.
-
Normalize the signal to the protein concentration or cell number.
-
Co-Immunoprecipitation (Co-IP)
This technique is used to study protein-protein interactions, such as the disruption of the Bcl-xL/Bim complex by this compound.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibodies specific to the proteins of interest (e.g., anti-Bcl-xL, anti-Bim)
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Treat cells with this compound for a short duration (e.g., 2-4 hours).
-
Lyse the cells and pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against the interacting partners.
-
Western Blot for PARP Cleavage
Cleavage of PARP (poly(ADP-ribose) polymerase) by caspases is another indicator of apoptosis.
-
Materials:
-
Lysis buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound, lyse them, and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Incubate with the HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A shift from the full-length PARP band (~116 kDa) to the cleaved fragment (~89 kDa) indicates apoptosis.
-
References
Application Notes and Protocols for the In Vivo Evaluation of BH3M6 in a Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are generalized for a representative BH3 mimetic, herein referred to as BH3M6. Specific experimental parameters, including but not limited to, dosage, administration route, and choice of cell line, should be empirically determined and optimized for the specific compound and cancer model under investigation.
Introduction
BH3 mimetics are a class of small molecules designed to mimic the activity of BH3-only proteins, which are natural antagonists of anti-apoptotic BCL-2 family proteins.[1][2] In many cancers, the overexpression of anti-apoptotic proteins like BCL-2, BCL-XL, and MCL-1 is a key survival mechanism, allowing cancer cells to evade apoptosis.[1][2] BH3 mimetics function by binding to the hydrophobic groove of these anti-apoptotic proteins, thereby displacing pro-apoptotic proteins and triggering the mitochondrial apoptotic pathway.[1][3] This targeted mechanism makes BH3 mimetics a promising class of anti-cancer agents.[3][4]
These notes provide a comprehensive guide for the preclinical evaluation of a novel BH3 mimetic, this compound, in a mouse xenograft model.
Mechanism of Action of BH3 Mimetics
The primary mechanism of action for BH3 mimetics is the induction of apoptosis through the intrinsic mitochondrial pathway. Under normal homeostatic conditions, anti-apoptotic BCL-2 family proteins sequester pro-apoptotic effector proteins like BAX and BAK. In response to cellular stress, BH3-only proteins are activated and bind to the anti-apoptotic BCL-2 proteins, releasing BAX and BAK. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[1] BH3 mimetics emulate the function of BH3-only proteins, thereby promoting cancer cell death.
References
Application Note: Immunoprecipitation of BH3 Domain-Interacting Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Immunoprecipitation (IP) is a powerful technique used to isolate and enrich a specific protein from a complex mixture, such as a cell lysate.[1][2] This method relies on the high specificity of an antibody for its target antigen to pull the protein of interest out of solution.[1] This application note provides a detailed protocol for the immunoprecipitation of proteins containing or interacting with a BCL-2 homology 3 (BH3) domain. BH3-only proteins are critical regulators of the intrinsic apoptosis pathway, and studying their interactions is crucial for understanding cell death mechanisms and developing novel cancer therapeutics.[3][4][5] The following protocol is a general guideline and may require optimization for specific proteins and antibodies.
I. Quantitative Data Summary
Successful immunoprecipitation relies on the careful optimization of several quantitative parameters.[1][2] The following table provides a summary of recommended starting concentrations and volumes for key reagents.
| Reagent/Parameter | Recommended Starting Amount | Range for Optimization | Notes |
| Cell Lysate | |||
| Total Protein | 500 µg | 200 - 1000 µg | The optimal amount depends on the expression level of the target protein.[6] |
| Lysis Buffer Volume | 0.5 - 1.0 mL per 10 cm dish | - | Ensure complete cell coverage. |
| Primary Antibody | |||
| Antibody Amount | 2 µg | 1 - 10 µg | Titration is recommended to determine the optimal concentration for each specific antibody.[1][7] |
| Protein A/G Beads | |||
| Bead Slurry Volume | 20 - 30 µl | 15 - 50 µl | Use Protein A for rabbit antibodies and Protein G for mouse antibodies.[8] Magnetic beads can simplify the washing steps.[6][9] |
| Buffers & Elution | |||
| Wash Buffer Volume | 500 µl per wash | - | Typically, 3-5 washes are sufficient to reduce non-specific binding.[1] |
| Elution Buffer Volume | 30 µl | 20 - 50 µl | The volume can be adjusted based on the desired final concentration. |
II. Experimental Protocols
This protocol outlines the steps for immunoprecipitation of a BH3 domain-interacting protein from cell culture.
A. Materials and Reagents
-
Cells: Cultured cells expressing the protein of interest.
-
Primary Antibody: A specific and validated antibody against the target protein.
-
Protein A/G Beads: Agarose or magnetic beads.
-
Lysis Buffer: (e.g., RIPA buffer or a non-denaturing IP buffer). A common IP buffer recipe is: 150 mM NaCl, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA (pH 8.0), 1% Triton X-100, 0.5% NP-40.[9] For preserving sensitive protein-protein interactions, milder detergents like digitonin may be considered.[10]
-
Protease and Phosphatase Inhibitors: Add fresh to the lysis buffer before use.
-
Wash Buffer: Lysis buffer with a lower detergent concentration or PBS with 0.1% Tween-20.
-
Elution Buffer: 1X SDS-PAGE sample buffer (e.g., Laemmli buffer).
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Microcentrifuge Tubes
-
Rotating Platform or Rocker
-
Magnetic Separation Rack (for magnetic beads)
B. Cell Lysis
-
Culture cells to the desired density and apply any necessary treatments to induce the protein interactions of interest.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[6]
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cell monolayer.
-
Incubate on ice for 5-10 minutes to allow for cell lysis.[6]
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
To ensure complete lysis and shear chromatin, sonicate the lysate briefly on ice.[6][9]
-
Centrifuge the lysate at approximately 14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[1][6]
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This is your protein sample for IP.
C. Pre-Clearing the Lysate (Recommended)
This step helps to reduce non-specific binding of proteins to the beads.[6]
-
Add 20 µl of Protein A/G bead slurry to 500 µg of clarified cell lysate.
-
Incubate on a rotator at 4°C for 1 hour.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully transfer the supernatant to a new tube. This is the pre-cleared lysate.
D. Immunoprecipitation
There are two common approaches for immunoprecipitation:
Method 1: Antibody incubation followed by bead capture (Higher Yield) [2]
-
Add the optimized amount of primary antibody (e.g., 2 µg) to the pre-cleared lysate.
-
Incubate with gentle rotation at 4°C for 2 hours to overnight to allow the antibody to bind to the target protein.
-
Add 25 µl of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation at 4°C for 1-2 hours.[1]
Method 2: Pre-bound antibody-bead complexes
-
In a separate tube, incubate the primary antibody with pre-washed Protein A/G beads in wash buffer for 1-2 hours at 4°C.
-
Wash the antibody-bead complex to remove unbound antibody.
-
Add the pre-cleared lysate to the antibody-bead complex.
-
Incubate with gentle rotation at 4°C for 2 hours to overnight.
E. Washing
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully remove and discard the supernatant.
-
Add 500 µl of ice-cold wash buffer and gently resuspend the beads.
-
Repeat the wash step 3-5 times to remove non-specifically bound proteins.[1][9]
F. Elution
-
After the final wash, remove all of the supernatant.
-
Add 30 µl of 1X SDS-PAGE sample buffer to the beads.[9]
-
Vortex briefly and heat the sample at 95-100°C for 5-10 minutes to denature the proteins and elute them from the beads.[6]
-
Pellet the beads, and the supernatant containing the immunoprecipitated protein is ready for analysis by Western blotting or mass spectrometry.
III. Visualizations
A. Experimental Workflow
Caption: Workflow for a typical immunoprecipitation experiment.
B. BH3-Only Protein Signaling Pathway
Caption: Simplified intrinsic apoptosis pathway.
References
- 1. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sbl.unmc.edu [sbl.unmc.edu]
- 6. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. neb.com [neb.com]
- 10. Profiling protein–protein interactions to predict the efficacy of B-cell-lymphoma-2-homology-3 mimetics for acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Cellular Responses to BH3M6 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BH3M6 is a synthetic, cell-permeable, terphenyl-based small molecule that acts as a pan-Bcl-2 inhibitor. It functions as a BH3 alpha-helical mimetic, designed to competitively bind to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-XL, and Mcl-1.[1][2] By doing so, this compound disrupts the protein-protein interactions between these anti-apoptotic members and pro-apoptotic effector proteins like Bax and Bak, as well as BH3-only proteins like Bim and Bad.[1][2] This disruption liberates the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis.[1][2]
It is critical to note that This compound is a small molecule, not a protein , and therefore cannot be directly detected via Western blot analysis. Instead, Western blotting is an essential technique to investigate the downstream cellular effects of this compound treatment. This includes monitoring the activation of apoptotic pathways and changes in the expression levels of key regulatory proteins. These application notes provide a framework for utilizing Western blot to assess the efficacy and mechanism of action of this compound in cancer cell lines.
Data Presentation: Key Protein Targets for Western Blot Analysis
The following table summarizes key proteins whose status is commonly assessed by Western blot to determine the cellular response to this compound treatment. The expected changes and typical antibody dilutions are provided as a general guideline; optimal conditions should be determined experimentally.[2]
| Target Protein | Function in Apoptosis | Expected Change with this compound Treatment | Predicted Molecular Weight (kDa) | Typical Primary Antibody Dilution |
| PARP | DNA repair enzyme, cleavage indicates caspase activation. | Cleavage from full-length (~116 kDa) to a smaller fragment (~89 kDa). | ~116 / ~89 | 1:1000 |
| Caspase-3 | Executioner caspase, activated by cleavage. | Cleavage from pro-form (~35 kDa) to active fragments (~17/19 kDa). | ~35 / ~17/19 | 1:500 - 1:1000 |
| Bax | Pro-apoptotic effector protein. | No expected change in total protein levels, but may be assessed to confirm expression in the cell model.[3] | ~21 | 1:1000 |
| Bim | Pro-apoptotic BH3-only protein. | No expected change in total protein levels, but its release from Bcl-2/XL/Mcl-1 is the key initiating event.[1][2] | ~23 | 1:1000 |
| Bcl-XL | Anti-apoptotic protein, target of this compound. | No expected change in total protein levels. | ~26 | 1:1000 |
| Mcl-1 | Anti-apoptotic protein, target of this compound. | No expected change in total protein levels. | ~35-40 | 1:1000 |
| Cytochrome c | Released from mitochondria into the cytosol upon apoptosis induction. | Increased levels in the cytosolic fraction. | ~15 | 1:1000 |
| β-Actin | Housekeeping protein. | No change; used as a loading control. | ~42 | 1:2000 - 1:5000 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action for this compound and the general workflow for its analysis using Western blot.
Caption: this compound inhibits anti-apoptotic proteins, leading to apoptosis.
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Experimental Protocols
This protocol provides a general procedure for analyzing protein changes in cultured cancer cells following treatment with this compound.
I. Cell Culture and Lysate Preparation
-
Cell Seeding: Plate cells (e.g., A549 human lung carcinoma) in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 0, 25, 50, 100 µM) for a specified time course (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors (e.g., 100 µL for a well in a 6-well plate).[4]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
-
Lysis and Clarification:
II. Protein Quantification
-
Assay: Determine the total protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer’s instructions.
-
Normalization: Based on the concentrations, calculate the volume of lysate needed to load an equal amount of protein for each sample (typically 20-40 µg per lane).
-
Sample Preparation: Mix the calculated volume of lysate with 4X or 6X Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.[4][5]
III. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the prepared samples into the wells of a polyacrylamide gel (e.g., 4-20% gradient gel). Include a pre-stained molecular weight marker. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[5] Confirm successful transfer by staining the membrane with Ponceau S.
IV. Immunodetection
-
Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin in Tris-Buffered Saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation.[3][6]
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[6][8]
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[3]
-
-
Final Washes: Repeat the washing step (IV.3) to remove unbound secondary antibody.[8]
V. Detection and Analysis
-
Signal Development: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane in the substrate for 1-5 minutes.[3]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or autoradiography film.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to a loading control (e.g., β-Actin) to compare protein levels across different treatment conditions.
References
- 1. The BH3 α-Helical Mimic BH3-M6 Disrupts Bcl-XL, Bcl-2, and MCL-1 Protein-Protein Interactions with Bax, Bak, Bad, or Bim and Induces Apoptosis in a Bax- and Bim-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BH3 alpha-helical mimic BH3-M6 disrupts Bcl-X(L), Bcl-2, and MCL-1 protein-protein interactions with Bax, Bak, Bad, or Bim and induces apoptosis in a Bax- and Bim-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bcl-2-family proteins: the role of the BH3 domain in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The BCL-2 protein family, BH3-mimetics and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BH3-only proteins that bind pro-survival Bcl-2 family members fail to induce apoptosis in the absence of Bax and Bak - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BH3M6 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BH3M6 is a potent pan-Bcl-2 family inhibitor, acting as a BH3 mimetic to antagonize the anti-apoptotic proteins Bcl-2, Bcl-Xl, and Mcl-1.[1] By binding to the BH3 groove of these proteins, this compound disrupts their interaction with pro-apoptotic effector proteins like Bax and Bak. This disruption leads to the activation of Bax/Bak, subsequent mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, caspase-mediated apoptosis.[1] Overexpression of anti-apoptotic Bcl-2 family proteins is a common mechanism of survival and therapeutic resistance in many cancers. Therefore, this compound presents a promising therapeutic strategy for a variety of malignancies.
These application notes provide a generalized framework for the in vivo use of this compound in preclinical cancer models, based on established protocols for similar BH3 mimetics. Due to the limited publicly available in vivo data specifically for this compound, the following protocols and dosage information are representative and should be optimized for specific tumor models and experimental conditions.
Data Presentation: Representative In Vivo Dosing of BH3 Mimetics
The following table summarizes typical dosage and administration data for pan-Bcl-2 and Mcl-1 inhibitors in mouse xenograft models. This information can serve as a starting point for designing in vivo studies with this compound.
| Compound Class | Compound Example | Animal Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Reference |
| Pan-Bcl-2 Inhibitor | Obatoclax | Nude Mice | Hepatocellular Carcinoma | 5 mg/kg | Intraperitoneal (i.p.) | Three times per week | [1] |
| Pan-Bcl-2 Inhibitor | Navitoclax (ABT-263) | Nude Mice | Non-Small Cell Lung Cancer | 100 mg/kg | Oral Gavage (p.o.) | Daily for 21 days | [2] |
| Bcl-2 Inhibitor | Venetoclax (ABT-199) | NSG Mice | Acute Lymphoblastic Leukemia | 100 mg/kg | Oral Gavage (p.o.) | Daily for 21 days | [3] |
| Mcl-1 Inhibitor | S63845 | Humanized Mice | Lymphoma | Not Specified | Not Specified | Not Specified | [4] |
| Mcl-1 Inhibitor | Compound 9 | Nude Mice | Multiple Myeloma | 100 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | [5][6] |
| Mcl-1 Inhibitor | Compound 13 | Nude Mice | Non-Small Cell Lung Cancer | 30-60 mg/kg | Intravenous (i.v.) | Every 14 days | [7] |
Experimental Protocols
Protocol 1: Evaluation of this compound Antitumor Efficacy in a Subcutaneous Xenograft Model
This protocol describes a general workflow for assessing the single-agent efficacy of this compound in a subcutaneous tumor model.
1. Cell Culture and Animal Model:
- Select a cancer cell line known to be dependent on Bcl-2, Bcl-Xl, and/or Mcl-1 for survival.
- Culture the cells under standard conditions.
- Use immunocompromised mice (e.g., Nude, SCID, or NSG) appropriate for the xenograft model.
2. Tumor Implantation:
- Harvest cancer cells during their exponential growth phase.
- Resuspend the cells in a suitable medium (e.g., PBS or Matrigel mixture).
- Subcutaneously inject the cell suspension (typically 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.
3. Tumor Growth Monitoring and Animal Grouping:
- Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: Volume = (length × width²)/2.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
4. This compound Formulation and Administration:
- Note: The optimal vehicle for this compound is not publicly known. A common vehicle for similar compounds is a solution of DMSO, PEG300, Tween 80, and saline. It is crucial to perform formulation and stability studies.
- Based on the representative data, a starting dose could range from 5 mg/kg to 100 mg/kg.
- Administer this compound or vehicle control via the determined route (e.g., intraperitoneal injection or oral gavage).
- The dosing schedule should be based on preliminary tolerability and efficacy studies (e.g., daily, every other day, or three times a week).
5. Efficacy and Toxicity Assessment:
- Continue to measure tumor volumes and body weights throughout the study.
- Monitor the animals for any signs of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).
Experimental Workflow Diagram
Signaling Pathway
Mechanism of Action of this compound
This compound functions by mimicking the BH3 domain of pro-apoptotic proteins. It binds to the hydrophobic groove of anti-apoptotic proteins Bcl-2, Bcl-Xl, and Mcl-1, thereby preventing them from sequestering the pro-apoptotic effector proteins Bax and Bak. The released and activated Bax and Bak then oligomerize at the outer mitochondrial membrane, leading to the formation of pores, release of cytochrome c, and activation of the caspase cascade, culminating in apoptosis.
This compound Signaling Pathway Diagram
References
- 1. Obatoclax, the pan-Bcl-2 inhibitor sensitizes hepatocellular carcinoma cells to promote the anti-tumor efficacy in combination with immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Venetoclax responses of pediatric ALL xenografts reveal sensitivity of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for BH3M6 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BH3M6 is a synthetic, cell-permeable, terphenyl-based small molecule that acts as a pan-Bcl-2 inhibitor.[1] It functions as a BH3 mimetic, mimicking the α-helical BH3 domain of pro-apoptotic proteins (e.g., Bim, Bad, Bak, Bax).[1] By competitively binding to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1, this compound disrupts their interaction with pro-apoptotic partners.[1][2][3] This leads to the activation of the intrinsic mitochondrial apoptosis pathway, making this compound a promising agent for cancer research and therapeutic development.[4][5][6]
Overexpression of anti-apoptotic Bcl-2 family proteins is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to conventional therapies.[1][2][7] this compound's ability to antagonize multiple anti-apoptotic proteins positions it as a valuable tool for investigating the dependencies of cancer cells on specific Bcl-2 family members and as a potential broad-spectrum anticancer agent.[1][3]
Mechanism of Action
This compound exerts its pro-apoptotic effects by disrupting the protein-protein interactions that are central to the regulation of the intrinsic apoptotic pathway. The binding of this compound to anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL, Mcl-1) liberates pro-apoptotic "activator" proteins like Bim.[1][7] Freed Bim can then directly activate the "effector" proteins Bax and Bak.[1] This activation leads to the oligomerization of Bax and Bak on the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP).[4] MOMP, in turn, allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[1][3] Cytosolic cytochrome c triggers the formation of the apoptosome and subsequent activation of a caspase cascade, culminating in the execution of apoptosis, characterized by events such as PARP cleavage.[1][3] Studies have shown that this compound-induced apoptosis is dependent on Bax and caspases.[1][3]
Quantitative Data
| Cell Line | Cancer Type | Effective Concentration (µM) | Observed Effects |
| MDA-MB-468 | Breast Cancer | 25 - 100 | Disruption of Bcl-xL/Bim, Bcl-2/Bim, and Mcl-1/Bim interactions; Induction of apoptosis.[1][7] |
| A549 | Lung Cancer | Not specified | Increased levels of Bax in its pro-apoptotic conformation.[2] |
| HEK293T | (Transfected) | 25 - 100 | Disruption of HA-Bcl-xL and Flag-BimEL interaction.[2] |
Note: The provided concentrations are those used in specific experiments to elicit a biological response and may not represent IC50 values. Researchers are encouraged to determine the IC50 of this compound for their specific cell lines of interest.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Culture plates/flasks
Protocol:
-
Seed cells at an appropriate density in culture plates or flasks and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, dilute the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, harvest the cells for downstream analysis.
Assessment of Apoptosis
Principle: This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
White-walled multi-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well at a volume equal to the volume of cell culture medium in the well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer. Increased luminescence is indicative of increased caspase-3/7 activity.
Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
In Situ Cell Death Detection Kit (or similar)
-
Fluorescence microscope or flow cytometer
Protocol (for fluorescence microscopy):
-
Grow and treat cells on glass coverslips.
-
After treatment, wash the cells with PBS and fix with a freshly prepared paraformaldehyde solution (e.g., 4% in PBS) for 1 hour at room temperature.
-
Wash the cells with PBS and permeabilize with a solution of 0.1% Triton™ X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
Wash the cells twice with PBS.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Rinse the cells three times with PBS.
-
Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
Principle: Co-IP is used to determine if two proteins interact in vivo. This protocol can be adapted to assess the disruption of interactions between anti-apoptotic and pro-apoptotic Bcl-2 family proteins by this compound.
References
- 1. The BH3 α-Helical Mimic BH3-M6 Disrupts Bcl-XL, Bcl-2, and MCL-1 Protein-Protein Interactions with Bax, Bak, Bad, or Bim and Induces Apoptosis in a Bax- and Bim-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The BH3 alpha-helical mimic BH3-M6 disrupts Bcl-X(L), Bcl-2, and MCL-1 protein-protein interactions with Bax, Bak, Bad, or Bim and induces apoptosis in a Bax- and Bim-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mimicking the BH3 domain to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for BH3M6-Induced Apoptosis in Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BH3M6, a BH3 alpha-helical mimetic, for the induction of apoptosis in in-vitro cancer cell models. This document outlines the mechanism of action, presents available quantitative data, and offers detailed protocols for key experimental procedures.
Introduction to this compound
This compound is a synthetic, cell-permeable, terphenyl-based small molecule designed to mimic the BH3 domain of pro-apoptotic proteins.[1] It functions as a pan-Bcl-2 inhibitor, targeting multiple anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, including Bcl-2, Bcl-XL, and Mcl-1.[1][2] By binding to the hydrophobic groove of these anti-apoptotic proteins, this compound disrupts their interaction with pro-apoptotic effector proteins like Bax and Bak, as well as BH3-only proteins like Bim and Bad.[1] This disruption liberates the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptotic cell death.[1]
Mechanism of Action
The evasion of apoptosis is a critical hallmark of cancer, often mediated by the overexpression of anti-apoptotic Bcl-2 family proteins. These proteins sequester pro-apoptotic proteins, preventing the initiation of the intrinsic apoptotic pathway. This compound circumvents this survival mechanism by competitively binding to the BH3-binding groove of anti-apoptotic proteins. This action releases the "brakes" on apoptosis, allowing pro-apoptotic proteins to induce cell death.
Data Presentation
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Observed Apoptotic Effects | Reference |
| MDA-MB-468 (transfected with Bcl-XL/Bim, Bcl-2/Bim, or Mcl-1/Bim) | Breast Cancer | 25, 50, 100 | 24 | Dose-dependent increase in caspase-3/-7 activity (8-10 fold) and apoptosis (TUNEL assay, 7-12 fold). Induction of PARP cleavage. | [3] |
| H1299 | Lung Cancer | Dose-dependent | Not specified | Inhibition of the interaction between endogenous Bak and Mcl-1. | [2] |
| A549 | Lung Cancer | Dose-dependent | Not specified | Disruption of the interaction of Bcl-XL/Bax and Bcl-XL/Bim. Increased levels of Bax in its pro-apoptotic conformation. | [2] |
| A549 | Lung Cancer | Not specified | 48 | Triggered release of cytochrome c from isolated mitochondria. Induced PARP cleavage. | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced apoptosis.
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of Bcl-2 Family Protein Interactions
Objective: To show that this compound disrupts the interaction between an anti-apoptotic protein (e.g., Bcl-XL) and a pro-apoptotic protein (e.g., Bim).
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vectors for tagged proteins (e.g., HA-Bcl-XL and Flag-Bim)
-
Lipofectamine 2000 or other transfection reagent
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-Flag antibody (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Anti-HA antibody (for western blot detection)
-
Anti-Flag antibody (for western blot detection)
-
SDS-PAGE gels and western blotting apparatus
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with HA-Bcl-XL and Flag-Bim expression vectors for 18-24 hours.
-
This compound Treatment: Treat the transfected cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 µM) for the desired time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-Flag antibody overnight at 4°C to pull down Flag-Bim and any interacting proteins.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated HA-Bcl-XL.
-
Probe a separate blot of the input lysates with anti-HA and anti-Flag antibodies to confirm protein expression.
-
Caspase-3/7 Activity Assay
Objective: To quantify the activation of executioner caspases, a hallmark of apoptosis, in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
96-well white-walled plates
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a dose range of this compound for the desired time period (e.g., 24 hours). Include untreated and vehicle-treated controls.
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well, typically in a 1:1 volume ratio to the cell culture medium.
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Measurement: Measure the luminescence in each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3 and -7.
Western Blot Analysis of Apoptosis Markers
Objective: To detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and western blotting apparatus
-
Primary antibodies against:
-
PARP (full-length and cleaved)
-
Cleaved Caspase-3
-
Bax
-
Bcl-2, Bcl-XL, Mcl-1
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The appearance of cleaved PARP and cleaved caspase-3 bands, along with changes in the levels of Bcl-2 family proteins, will indicate the induction of apoptosis.
Conclusion
This compound is a valuable tool for inducing apoptosis in vitro by targeting the core machinery of the intrinsic apoptotic pathway. The protocols provided herein offer a framework for researchers to investigate the pro-apoptotic effects of this compound in various cancer cell models. Careful optimization of cell-specific conditions and treatment parameters is recommended for robust and reproducible results.
References
- 1. The BH3 α-Helical Mimic BH3-M6 Disrupts Bcl-XL, Bcl-2, and MCL-1 Protein-Protein Interactions with Bax, Bak, Bad, or Bim and Induces Apoptosis in a Bax- and Bim-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BH3 alpha-helical mimic BH3-M6 disrupts Bcl-X(L), Bcl-2, and MCL-1 protein-protein interactions with Bax, Bak, Bad, or Bim and induces apoptosis in a Bax- and Bim-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mimicking the BH3 domain to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging BH3 Mimetics in CRISPR Screening for Novel Target Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRISPR-Cas9 technology has revolutionized functional genomics, enabling genome-wide screens to identify genes that modulate cellular phenotypes. When combined with small molecule probes, these screens become a powerful tool for drug discovery, allowing for the elucidation of mechanisms of action, identification of resistance pathways, and discovery of novel therapeutic targets.
This document provides a detailed guide to the application of BH3 mimetics in CRISPR screening. BH3 mimetics are a class of drugs that mimic the activity of BH3-only proteins, which are critical initiators of the intrinsic apoptotic pathway. By inhibiting anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, BH3 mimetics can selectively induce cell death in cancer cells. While the specific compound "BH3M6" is not documented in the context of CRISPR screening, this guide will use the principles of BH3 mimetic function to outline a comprehensive framework for their use in such screens. Combining BH3 mimetics with CRISPR screens can uncover novel synthetic lethal interactions and mechanisms of drug resistance, paving the way for next-generation cancer therapies.
Signaling Pathway of BH3 Mimetics
BH3 mimetics function by modulating the intricate balance of pro- and anti-apoptotic proteins of the Bcl-2 family at the mitochondrial outer membrane. The following diagram illustrates the core mechanism of the intrinsic apoptosis pathway and the intervention point of BH3 mimetics.
Caption: Intrinsic apoptosis pathway and the action of BH3 mimetics.
Application Notes
A primary application of combining a BH3 mimetic with a genome-wide CRISPR screen is to identify genes that, when knocked out, confer either resistance or sensitivity to the drug. This provides insights into the drug's mechanism of action and potential combination therapies.
Table 1: Hypothetical Quantitative Data from a BH3 Mimetic CRISPR Screen
| Rank | Gene (Resistance Hits) | Log2 Fold Change (Enrichment) | p-value | Gene (Sensitizing Hits) | Log2 Fold Change (Depletion) | p-value |
| 1 | BAX | 5.2 | 1.3e-12 | MCL1 | -4.8 | 2.5e-11 |
| 2 | BAK1 | 4.9 | 2.1e-11 | BCL2L1 | -4.5 | 3.1e-10 |
| 3 | TP53 | 4.5 | 3.4e-10 | XIAP | -4.2 | 5.6e-9 |
| 4 | PUMA | 4.1 | 5.8e-9 | APAF1 | -3.9 | 8.2e-8 |
| 5 | NOXA | 3.8 | 7.2e-8 | CASP9 | -3.6 | 1.1e-7 |
Note: This table represents example data. Actual results will vary based on the cell line, BH3 mimetic, and screening conditions.
Experimental Protocols
This section provides a detailed protocol for a pooled CRISPR-Cas9 knockout screen to identify genes modulating cellular response to a BH3 mimetic.
Experimental Workflow
Caption: Workflow for a pooled CRISPR screen with a BH3 mimetic.
Protocol: Pooled CRISPR-Cas9 Screen with a BH3 Mimetic
1. Preparation of Cas9-Expressing Cells
-
Select a cancer cell line of interest.
-
Stably express Cas9 nuclease via lentiviral transduction or other methods.
-
Select a single-cell clone with high Cas9 activity and optimal growth characteristics.
2. Lentiviral sgRNA Library Production
-
Amplify a genome-wide or targeted sgRNA library from plasmid DNA.
-
Co-transfect the sgRNA library plasmids with lentiviral packaging and envelope plasmids into HEK293T cells.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Determine the viral titer.
3. sgRNA Library Transduction
-
Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure that most cells receive a single sgRNA.
-
Maintain a cell population that represents the library complexity at a minimum of 500x coverage.
-
Select transduced cells using an appropriate antibiotic (e.g., puromycin).
4. BH3 Mimetic Treatment
-
After selection, expand the cell population.
-
Harvest a portion of the cells as the day 0 (T0) reference sample.
-
Split the remaining cells into two arms: a treatment arm and a vehicle control arm.
-
Treat the cells with the BH3 mimetic at a pre-determined concentration (e.g., IC20-IC50) for a duration sufficient to observe a fitness defect (e.g., 14-21 days). The vehicle control arm is treated with the corresponding solvent (e.g., DMSO).
-
Passage the cells as needed, maintaining library representation.
5. Genomic DNA Extraction and sgRNA Sequencing
-
At the end of the treatment period, harvest cells from the T0, control, and treatment arms.
-
Extract high-quality genomic DNA (gDNA).
-
Amplify the sgRNA-containing cassettes from the gDNA using a two-step PCR protocol. The first PCR amplifies the region, and the second adds Illumina sequencing adapters and barcodes.
-
Pool the barcoded amplicons and perform next-generation sequencing (NGS).
6. Data Analysis
-
Demultiplex the sequencing reads based on the barcodes.
-
Align reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Normalize the read counts.
-
Calculate the log2 fold change (LFC) of each sgRNA in the treatment and control samples relative to the T0 sample.
-
Identify hit genes using statistical methods such as MAGeCK or BAGEL. Genes whose sgRNAs are significantly depleted in the BH3 mimetic-treated arm compared to the control are considered sensitizing hits, while those that are enriched are resistance hits.
Conclusion
The combination of CRISPR screening with BH3 mimetics represents a powerful strategy for interrogating the genetic determinants of apoptosis and drug response. The protocols and frameworks provided here offer a foundation for researchers to design and execute screens that can lead to the identification of novel cancer vulnerabilities and the development of more effective therapeutic strategies. While direct evidence for "this compound" in this context is absent, the principles outlined are broadly applicable to the growing class of BH3 mimetic drugs.
Troubleshooting & Optimization
Technical Support Center: BH3M6 and BH3 Mimetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with BH3M6 and other BH3 mimetic compounds. Since "this compound" is not a widely documented compound, this guide uses data from well-characterized BH3 mimetics like Venetoclax (ABT-199) and Navitoclax (ABT-263) to address common insolubility issues and other experimental challenges.
Troubleshooting Guide
This guide is designed to help you resolve common issues encountered during the handling and use of BH3 mimetics.
Problem 1: The compound is not dissolving in the chosen solvent.
-
Initial Assessment:
-
Verify the solvent: Ensure you are using a recommended solvent. Most BH3 mimetics are highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1][2][3][4][5]
-
Check for precipitation: Visually inspect the solution for any solid particles. Even a small amount of precipitate indicates a solubility issue.
-
-
Solutions:
-
Gentle Warming: Warm the solution at 37°C for 10-15 minutes. This can help increase the solubility of the compound.[3]
-
Sonication: Use an ultrasonic bath to agitate the solution. This can help break up any clumps of powder and facilitate dissolution.[3]
-
Increase Solvent Volume: If the concentration of your stock solution is too high, try diluting it with more of the same solvent.
-
Problem 2: The compound precipitates when added to aqueous media (e.g., cell culture medium).
-
Initial Assessment:
-
Observe for cloudiness: A cloudy or hazy appearance in the media immediately after adding the compound is a clear sign of precipitation.
-
Check for particulates: Over time, the precipitate may become more visible as larger particles.
-
-
Solutions:
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in a solvent that is miscible with your aqueous medium before the final dilution into the medium. For example, if your stock is in DMSO, you can do a 1:10 dilution in ethanol or PBS before adding it to your cell culture medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and to minimize the chances of precipitation.
-
Use of Pluronic F-68: For in vivo studies or sensitive cell lines, consider using a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.02-0.1%) in your final solution to improve solubility and stability.
-
Problem 3: Inconsistent experimental results.
-
Initial Assessment:
-
Review your protocol: Double-check all steps of your experimental protocol, including concentrations, incubation times, and handling procedures.
-
Stock solution integrity: Ensure your stock solution has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
-
Solutions:
-
Fresh Stock Solution: Prepare a fresh stock solution from the powdered compound.
-
Verify Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer or other analytical method, if a reference spectrum is available.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments to validate your results.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve BH3 mimetics like this compound?
A1: Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for dissolving BH3 mimetics to create high-concentration stock solutions.[1][2][3][4][5] These compounds are generally insoluble in water.[4]
Q2: How should I store my BH3 mimetic stock solution?
A2: Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[3]
Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A3: It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5% to minimize solvent-related effects on cell viability and function. However, the optimal concentration should be determined for your specific cell line.
Q4: My BH3 mimetic is difficult to dissolve even in DMSO. What can I do?
A4: If you are still facing solubility issues with DMSO, you can try gentle warming of the solution to 37°C or sonication in an ultrasonic bath.[3] If the problem persists, you may be trying to prepare a stock solution that is above the compound's solubility limit. In this case, you will need to lower the concentration.
Q5: Can I prepare a stock solution in ethanol or another solvent?
A5: While DMSO is the most common, some BH3 mimetics may also be soluble in other organic solvents like ethanol. However, their solubility in these solvents is generally lower than in DMSO. Always refer to the manufacturer's datasheet for solvent compatibility information.
Quantitative Solubility Data
The following table summarizes the solubility of representative BH3 mimetics in various solvents.
| Compound | Solvent | Solubility | Reference |
| Venetoclax (ABT-199) | DMSO | 100 mg/mL (115.14 mM) | [4] |
| Water | Insoluble | [4] | |
| Ethanol | Insoluble | [4] | |
| Navitoclax (ABT-263) | DMSO | ≥ 48.73 mg/mL |
Note: The solubility of a specific lot of a compound may vary slightly. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a BH3 Mimetic in DMSO
-
Materials:
-
BH3 mimetic powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
-
-
Procedure:
-
Calculate the required mass of the BH3 mimetic powder to prepare the desired volume of a 10 mM stock solution. For example, for Venetoclax (Molecular Weight: 868.44 g/mol ), to make 1 mL of a 10 mM stock, you would need 8.68 mg.
-
Weigh the calculated amount of the compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to dissolve the compound completely.
-
If the compound does not fully dissolve, gently warm the tube at 37°C for 10-15 minutes or sonicate for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of a BH3 Mimetic Stock Solution for Cell Culture Experiments
-
Materials:
-
10 mM BH3 mimetic stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Prepare a series of intermediate dilutions of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM in your experiment, you could perform a 1:100 dilution of the 10 mM stock to get a 100 µM intermediate solution, and then a further 1:10 dilution into your final culture volume.
-
When adding the compound to the cell culture medium, add it dropwise while gently swirling the plate or tube to ensure rapid and even mixing. This helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in your cell culture is below the toxic level for your cells (typically <0.5%).
-
Visualizations
Below are diagrams illustrating key concepts related to BH3 mimetics.
Caption: The Bcl-2 family signaling pathway and the mechanism of action of BH3 mimetics.
Caption: A logical workflow for troubleshooting common insolubility issues with BH3 mimetics.
References
BH3M6 off-target effects and mitigation
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of the pan-Bcl-2 inhibitor, BH3M6, and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, cell-permeable, terphenyl-based α-helical mimic. It functions as a pan-Bcl-2 inhibitor by mimicking the BH3 domain of pro-apoptotic proteins (e.g., Bim, Bad, Bak, Bax).[1] Its primary mechanism of action is to competitively disrupt the protein-protein interactions between anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-XL, and Mcl-1) and pro-apoptotic proteins.[1][2][3] This disruption liberates pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, ultimately inducing apoptosis.[1][2][3]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the induction of apoptosis in cells dependent on the overexpression of anti-apoptotic Bcl-2 proteins for survival. It has been demonstrated to disrupt the binding of Bcl-XL, Bcl-2, and Mcl-1 to Bax, Bak, Bad, or Bim in both cell-free systems and intact cancer cells.[1][2][3] This leads to the activation of Bax-dependent apoptosis.[1][2]
Q3: What are the potential off-target effects of this compound?
A3: As a "pan-Bcl-2" inhibitor, this compound is designed to bind to multiple Bcl-2 family proteins. While this provides broad anti-cancer activity, it can also be considered a source of "off-target" effects in experimental systems where the goal is to interrogate the role of a single Bcl-2 family member. The distinction between broad-spectrum on-target activity and true off-target effects (binding to unrelated proteins) is critical. To date, specific non-Bcl-2 family protein off-targets for this compound have not been extensively characterized in the public domain. However, like many small molecule inhibitors, high concentrations of this compound may lead to non-specific binding and cytotoxicity.
Q4: How can I mitigate potential off-target effects of this compound in my experiments?
A4: Mitigating off-target effects is crucial for ensuring that the observed cellular phenotype is a direct result of on-target activity. Here are several strategies:
-
Dose-Response Studies: Perform dose-response experiments to identify the lowest effective concentration of this compound that induces the desired biological effect (e.g., apoptosis). This minimizes the risk of engaging low-affinity off-targets.
-
Use of Control Compounds: Include a structurally similar but inactive control compound in your experiments. This helps to distinguish the specific effects of this compound from non-specific effects of the chemical scaffold.
-
Cell Line Characterization: Use cell lines with well-characterized dependencies on specific Bcl-2 family members. For example, using a cell line known to be solely dependent on Bcl-XL for survival can help to validate the on-target activity of this compound against this specific protein.
-
Genetic Knockdown/Knockout: To confirm that the effects of this compound are mediated by the Bcl-2 pathway, perform experiments in cells where key components of the pathway (e.g., Bax, Bak) have been knocked down or knocked out. This compound-induced apoptosis should be attenuated in these cells.[1][2]
-
Orthogonal Assays: Confirm key findings using multiple, independent assays. For example, if you observe apoptosis using a caspase activity assay, validate this finding with a cytochrome c release assay and/or Annexin V staining.
Troubleshooting Guides
Problem 1: High background signal or non-specific cell death in control-treated cells.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level for your specific cell line (typically ≤ 0.1%). Run a solvent-only control. |
| Compound Instability | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Cell Culture Conditions | Ensure cells are healthy and not overly confluent before treatment. Stressed cells can be more susceptible to non-specific toxicity. |
Problem 2: Inconsistent or no induction of apoptosis after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your cell line. IC50 values can vary significantly between cell lines. |
| Cell Line Insensitivity | The chosen cell line may not be dependent on Bcl-2, Bcl-XL, or Mcl-1 for survival. Use a positive control cell line known to be sensitive to pan-Bcl-2 inhibitors. |
| Incorrect Timing of Assay | Perform a time-course experiment to determine the optimal time point for observing apoptosis after this compound treatment. Apoptosis is a dynamic process, and key events occur within specific time windows. |
| Inactive Compound | Verify the integrity and activity of your this compound stock. If possible, test it in a cell-free binding assay or a sensitive cell line. |
Problem 3: Difficulty interpreting co-immunoprecipitation (Co-IP) results for Bcl-2 family protein interactions.
| Possible Cause | Troubleshooting Step |
| Inefficient Lysis Buffer | Use a non-denaturing lysis buffer (e.g., containing CHAPS or Triton X-100) to preserve protein-protein interactions. Avoid harsh detergents like SDS. |
| Antibody Issues | Use a high-affinity, IP-grade antibody for your "bait" protein. Ensure the antibody for western blotting is specific and recognizes the denatured protein. |
| Non-specific Binding to Beads | Pre-clear your cell lysate with beads before adding the primary antibody to reduce non-specific binding. |
| Insufficient Disruption of Interaction | Ensure you are using an adequate concentration of this compound to disrupt the target protein-protein interaction. A dose-response should be performed. |
Quantitative Data
As of the latest available information, specific Ki or IC50 values for this compound binding to individual Bcl-2 family members (Bcl-2, Bcl-XL, Mcl-1) are not consistently reported in publicly accessible literature. The primary characterization of this compound has been through qualitative and semi-quantitative assays demonstrating its ability to disrupt protein-protein interactions.
| Target Interaction | Assay Type | Effect of this compound | Reference |
| Bcl-XL / Bak-BH3 peptide | Fluorescence Polarization | Inhibition of binding | [2] |
| Mcl-1 / Bim-BH3 peptide | Fluorescence Polarization | Inhibition of binding | [2] |
| Bcl-XL / Bim | Co-Immunoprecipitation | Disruption of interaction | [1] |
| Bcl-2 / Bim | Co-Immunoprecipitation | Disruption of interaction | [1] |
| Mcl-1 / Bim | Co-Immunoprecipitation | Disruption of interaction | [1] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in inducing apoptosis.
Caption: this compound binds to anti-apoptotic proteins, preventing them from sequestering pro-apoptotic proteins, leading to apoptosis.
Experimental Workflow: Validating On-Target this compound Activity
This workflow outlines the key steps to confirm that the observed apoptotic effects of this compound are due to its intended on-target mechanism.
Caption: A logical workflow for confirming the on-target mechanism of this compound through a series of key cellular assays.
Detailed Methodologies
1. Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interaction Disruption
-
Objective: To determine if this compound disrupts the interaction between an anti-apoptotic protein (e.g., Bcl-XL) and a pro-apoptotic protein (e.g., Bim).
-
Protocol:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the appropriate time.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 1% CHAPS or 0.5% Triton X-100 in Tris-buffered saline with protease and phosphatase inhibitors).
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody specific for the "bait" protein (e.g., anti-Bcl-XL) overnight at 4°C.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by western blotting, probing for the "prey" protein (e.g., Bim). A decrease in the amount of co-precipitated Bim in this compound-treated samples compared to the control indicates disruption of the interaction.
-
2. Cytochrome c Release Assay by Immunofluorescence
-
Objective: To visualize the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.
-
Protocol:
-
Seed cells on glass coverslips and allow them to adhere.
-
Treat cells with this compound or vehicle control.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against cytochrome c.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Mount the coverslips on microscope slides with a DAPI-containing mounting medium to visualize the nuclei.
-
Image the cells using a fluorescence microscope. In healthy cells, cytochrome c will show a punctate mitochondrial staining pattern. In apoptotic cells, the staining will be diffuse throughout the cytoplasm.
-
3. Caspase-3/7 Activity Assay (Luminescence-based)
-
Objective: To quantify the activity of effector caspases 3 and 7, which are activated during apoptosis.
-
Protocol:
-
Seed cells in a white-walled, clear-bottom 96-well plate.
-
Treat cells with a range of concentrations of this compound or vehicle control.
-
Equilibrate the plate to room temperature.
-
Add a commercially available caspase-3/7 luminescent substrate reagent to each well. This reagent contains a pro-luminescent substrate with the DEVD peptide sequence, which is cleaved by active caspase-3 and -7 to release a substrate for luciferase.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader. An increase in luminescence is directly proportional to the amount of active caspase-3/7 in the sample.
-
References
- 1. The BH3 α-Helical Mimic BH3-M6 Disrupts Bcl-XL, Bcl-2, and MCL-1 Protein-Protein Interactions with Bax, Bak, Bad, or Bim and Induces Apoptosis in a Bax- and Bim-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BH3 alpha-helical mimic BH3-M6 disrupts Bcl-X(L), Bcl-2, and MCL-1 protein-protein interactions with Bax, Bak, Bad, or Bim and induces apoptosis in a Bax- and Bim-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: BH3M6 Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of BH3M6 in solution during experiments. The following information is based on general principles for handling synthetic peptides and small molecules with properties similar to BH3 mimetics. Optimal conditions for this compound should be determined empirically.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of lyophilized this compound?
A1: For a new peptide like this compound, it is best to first test the solubility of a small amount. If the peptide has a high proportion of hydrophobic residues, we recommend dissolving it in a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile, followed by dilution with an aqueous buffer to the desired concentration.[1][2] For peptides with a net positive charge, dissolving in a slightly acidic solution (e.g., 0.1% acetic acid) is recommended, while peptides with a net negative charge may dissolve better in a slightly basic solution (e.g., 0.1% ammonium bicarbonate).[1][3]
Q2: How should I store this compound solutions for short-term and long-term use?
A2: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a desiccator.[4][5] Once in solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[4] For short-term use (up to a week), refrigerated storage at 4°C may be acceptable, but for longer periods, storing aliquots at -20°C or -80°C is highly recommended.[6] Peptides with residues like Cys, Met, Trp, Asn, or Gln have limited stability in solution.[3][4]
Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation indicates that this compound may be aggregating or has low solubility in the current buffer. You can try sonicating the solution briefly to aid dissolution.[1] If precipitation persists, consider re-evaluating the buffer composition, including pH and the use of solubilizing agents. It may be necessary to re-lyophilize the peptide and attempt to dissolve it in a different solvent system.[1]
Q4: Can I use a universal buffer for my experiments with this compound?
A4: While a universal buffer can be useful for experiments covering a wide pH range, it's important to ensure that none of the buffer components interact with this compound or interfere with your assay.[7] Some common buffer components, like phosphate, can chelate divalent cations, which might be relevant for your experimental system.[7][8] It is always advisable to test the compatibility of your buffer with this compound and your specific assay.
Troubleshooting Guides
Improving Solubility of this compound
If you are encountering issues with dissolving this compound, the following table provides potential causes and suggested solutions.
| Observation | Potential Cause | Suggested Solution(s) |
| Lyophilized powder does not dissolve in aqueous buffer. | High hydrophobicity of this compound. | Dissolve in a small amount of organic solvent (e.g., DMSO, DMF) first, then slowly add aqueous buffer while vortexing.[1][2] |
| Incorrect pH of the buffer. | Adjust the pH of the buffer. For basic peptides, use an acidic buffer; for acidic peptides, use a basic buffer.[3][9] | |
| Solution becomes cloudy after adding aqueous buffer. | This compound is aggregating. | Try sonication to break up aggregates.[1] Consider adding a small percentage of a non-ionic surfactant (e.g., Polysorbate 20) or other solubilizing excipients.[10] |
| The concentration is too high. | Prepare a more dilute stock solution. | |
| Precipitate forms upon storage at 4°C or during freeze-thaw cycles. | Poor stability in the chosen buffer. | Prepare fresh solutions for each experiment or store in single-use aliquots at -80°C.[4] Re-evaluate the buffer composition for optimal stability. |
Preventing Aggregation of this compound
Peptide aggregation can lead to loss of activity and inaccurate experimental results. The following table outlines strategies to mitigate this compound aggregation.
| Problem | Potential Cause | Mitigation Strategy |
| Loss of this compound activity over time in solution. | Aggregation due to hydrophobic interactions or secondary structure formation. | Incorporate solubilizing agents like non-ionic detergents (e.g., Dodecyl maltoside) or chaotropic salts.[11] |
| Modify the buffer by adjusting pH, ionic strength, or adding excipients like sugars (sucrose, mannitol) or amino acids.[10] | ||
| Inconsistent results in binding assays. | Presence of soluble aggregates. | Optimize the experimental buffer to minimize aggregation. Consider adding a small amount of a non-ionic surfactant. |
| Use microwave-assisted synthesis if resynthesizing the peptide to reduce aggregation during production.[11] | ||
| Visible precipitation during the experiment. | Exceeding the solubility limit of this compound under the experimental conditions. | Reduce the concentration of this compound. |
| Add solubilizing tags like PEG to the peptide design if feasible.[9] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator to prevent condensation.[3][5]
-
Weigh out a small, test amount of the peptide.[1]
-
Based on the amino acid composition of this compound (if known), select an initial solvent. For hydrophobic peptides, start with a small volume of 100% DMSO.[1]
-
Add the solvent to the peptide and gently vortex or sonicate until fully dissolved.[1]
-
Gradually add your desired aqueous buffer to the concentrated stock solution, vortexing between additions.
-
If the solution remains clear, it is ready for use. If it becomes cloudy, further optimization of the solvent system is required.
Protocol 2: Fluorescence Polarization (FP) Binding Assay
This protocol is a general guideline for assessing the binding of this compound to a target protein using fluorescence polarization.
Materials:
-
Fluorescently labeled tracer peptide (e.g., a known BH3 peptide)
-
Target protein
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)[12]
-
Black, non-binding surface 96-well or 384-well plates
Procedure:
-
Prepare a solution of the fluorescently labeled tracer peptide and the target protein in the binding buffer. The optimal concentrations should be determined empirically but should be below the Kd of the interaction.
-
In the wells of the microplate, add a constant concentration of the tracer and target protein.
-
Add serial dilutions of this compound to the wells. Include controls with no competitor (maximum polarization) and tracer only (minimum polarization).
-
Incubate the plate at room temperature for a set period (e.g., 20-30 minutes) to reach equilibrium.[12]
-
Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Troubleshooting workflow for addressing this compound stability issues.
Caption: Simplified signaling pathway showing the mechanism of action of BH3 mimetics.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. bachem.com [bachem.com]
- 4. genscript.com [genscript.com]
- 5. peptide.com [peptide.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. researchgate.net [researchgate.net]
BH3M6 Experimental Variability and Controls: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BH3 mimetic, BH3M6. The information provided aims to address common issues related to experimental variability and to offer guidance on appropriate controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a BH3 mimetic, a small molecule designed to mimic the action of pro-apoptotic BH3-only proteins. Its primary mechanism of action is to inhibit anti-apoptotic BCL-2 family proteins, such as BCL-2, BCL-XL, and MCL-1.[1] By binding to these anti-apoptotic proteins, this compound prevents them from sequestering pro-apoptotic proteins like BAX and BAK.[2] This leads to the activation of BAX and BAK, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the apoptotic cascade.[3][4] Specifically, this compound has been shown to block the binding of the Bak BH3 α-helix to Bcl-XL and the Bim BH3 α-helix to Mcl-1.[2]
Q2: What is BH3 profiling and how is it relevant to this compound experiments?
BH3 profiling is a functional assay used to determine a cell's "apoptotic priming," or how close it is to the threshold of apoptosis.[3] The assay measures the sensitivity of mitochondria to a panel of BH3 peptides derived from pro-apoptotic BH3-only proteins.[3][5] This technique is highly relevant for experiments with this compound as it can help:
-
Predict cellular response to BH3 mimetics like this compound.
-
Elucidate mechanisms of resistance.
-
Identify which anti-apoptotic protein a cell is dependent on for survival.[6][7]
Q3: What are the critical components of a BH3 profiling experiment?
A typical BH3 profiling experiment has three main components:[3][4]
-
Profiling Buffer: This is typically a mannitol-based experimental buffer (MEB) designed to maintain mitochondrial integrity.[3]
-
Permeabilizing Agent: A mild detergent, such as digitonin, is used to permeabilize the plasma membrane without disrupting the mitochondrial membranes.[3][4]
-
BH3 Peptides or Mimetics: A panel of BH3 peptides or a BH3 mimetic like this compound is used to induce MOMP.[3]
Troubleshooting Guide
Issue 1: High variability in experimental results.
High variability in experiments using this compound can arise from several sources. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Suggestion |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. |
| Inconsistent Cell Seeding Density | Use a consistent cell seeding density across all wells and experiments. |
| Digitonin Concentration | The concentration of digitonin is critical. Titrate the digitonin concentration for each new cell line to find the optimal concentration that permeabilizes the plasma membrane without affecting the mitochondria. |
| Peptide/Compound Potency | BH3 peptides and mimetics can degrade over time. Ensure proper storage and handling. Periodically test the potency of your stock solutions. |
| Buffer Composition | Prepare fresh profiling buffer for each experiment and ensure all components are at the correct concentration.[3] |
Issue 2: No apoptotic response observed after this compound treatment.
If you do not observe an apoptotic response, consider the following:
| Potential Cause | Troubleshooting Suggestion |
| Cell Line Resistance | The cell line may be resistant to this compound due to low apoptotic priming or dependence on an anti-apoptotic protein not targeted by this compound. Consider performing a BH3 profile to assess the cell's dependencies.[6][7] |
| Incorrect Drug Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your cell line. |
| Insufficient Incubation Time | Optimize the incubation time with this compound. Apoptosis is a time-dependent process. |
| Inactive BAX/BAK | The cell line may have non-functional BAX or BAK proteins, making them resistant to apoptosis induction via the mitochondrial pathway.[3] |
Experimental Protocols and Controls
A well-controlled experiment is crucial for interpreting data from this compound studies. Below is a summary of essential controls and a general experimental workflow.
Recommended Controls for this compound Experiments
| Control Type | Description | Purpose |
| Negative Control | DMSO (or the vehicle for this compound) | To control for any effects of the solvent on the cells.[3] |
| Negative Control Peptide | PUMA2A peptide | A peptide control used at the highest concentration of other peptide treatments to ensure the observed effects are specific.[3] |
| Positive Control (Chemical) | FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) | A chemical depolarizing agent that causes a rapid loss of mitochondrial transmembrane potential, inducing MOMP independently of BCL-2 family proteins.[3] |
| Positive Control (Peptide) | Alamethicin | A pore-forming peptide that induces BAX/BAK-independent MOMP. This control ensures that the assay components, such as the detection reagents, are working correctly.[3][4] |
General Experimental Workflow for BH3 Profiling
References
- 1. BH3 mimetics to improve cancer therapy; mechanisms and examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.dana-farber.org [labs.dana-farber.org]
- 5. biorxiv.org [biorxiv.org]
- 6. BH3 profiling as pharmacodynamic biomarker for the activity of BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
BH3 Profiling Technical Support Center: Modifications for Primary Cells
Welcome to the technical support center for the BH3 profiling assay, with a special focus on its application and modification for primary cells. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is BH3 profiling and what does it measure?
BH3 profiling is a functional assay that assesses the propensity of a cell to undergo apoptosis, a state known as "apoptotic priming".[1][2] It works by exposing isolated mitochondria to a panel of synthetic BH3 peptides, which are derived from the BH3 domains of pro-apoptotic BCL-2 family proteins.[1][2] The assay measures the extent of mitochondrial outer membrane permeabilization (MOMP) in response to these peptides, typically by detecting the release of cytochrome c or changes in mitochondrial membrane potential.[1][3] A higher sensitivity to these peptides indicates that the cell is more "primed" for apoptosis.
Q2: What is the difference between standard BH3 profiling, Dynamic BH3 Profiling (DBP), and Intracellular BH3 Profiling (iBH3)?
-
Standard BH3 Profiling: Typically performed on isolated mitochondria to assess the baseline apoptotic priming of a cell population.
-
Dynamic BH3 Profiling (DBP): This technique measures changes in apoptotic priming after treating cells with a therapeutic agent.[3] It can predict a cell's response to a drug by observing shifts in its sensitivity to BH3 peptides.[3]
-
Intracellular BH3 Profiling (iBH3): This is a flow cytometry-based method that measures MOMP in intact, permeabilized cells, making it well-suited for heterogeneous primary samples.[4]
Q3: Why are modifications often necessary when applying BH3 profiling to primary cells?
Primary cells are often more sensitive and heterogeneous than cultured cell lines. Modifications are frequently required to:
-
Maintain Viability: Primary cells are more susceptible to damage during isolation and the assay itself.
-
Account for Heterogeneity: Primary samples may contain multiple cell types with different apoptotic priming profiles.
-
Optimize Permeabilization: The conditions for permeabilizing the plasma membrane to allow peptide entry while keeping mitochondria intact may need to be adjusted.
-
Lower Cell Numbers: Experiments with primary cells often have limited starting material.
Q4: Can BH3 profiling predict response to therapy in primary patient samples?
Yes, several studies have demonstrated that BH3 profiling of primary patient tissue samples can predict the response to BH3 mimetic drugs and other cancer therapies.[5] By revealing the specific anti-apoptotic proteins that cancer cells rely on for survival, BH3 profiling can help guide personalized treatment strategies.[5][6]
Troubleshooting Guide for BH3 Profiling in Primary Cells
This guide addresses common issues encountered when performing BH3 profiling on primary cells.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background mitochondrial depolarization (high signal in no-peptide control) | 1. Poor primary cell viability after isolation. 2. Harsh cell handling (e.g., excessive centrifugation speed or vortexing). 3. Suboptimal buffer composition. 4. Contamination of reagents. | 1. Optimize cell isolation protocol to maximize viability. Use fresh samples whenever possible. 2. Handle cells gently. Centrifuge at low speeds (e.g., 300-500 x g). Do not vortex cell suspension. 3. Ensure the use of a suitable mitochondrial assay buffer (e.g., containing trehalose or sucrose). 4. Use fresh, sterile-filtered reagents. |
| No or low response to positive control peptides (e.g., BIM) | 1. Ineffective cell permeabilization. 2. Inactive peptides. 3. Low expression of BAX/BAK in the primary cells. 4. Incorrect assay setup. | 1. Optimize the concentration of the permeabilizing agent (e.g., digitonin, saponin). Titrate the concentration for each primary cell type. 2. Ensure peptides are properly stored and handled to avoid degradation. Test with a reliable positive control cell line. 3. Confirm BAX/BAK expression in your cells of interest. 4. Double-check all reagent concentrations and incubation times. |
| High variability between replicate wells | 1. Inconsistent cell number per well. 2. Uneven distribution of cells in the plate. 3. Pipetting errors. | 1. Ensure accurate cell counting and resuspend the cell stock thoroughly before aliquoting. 2. Mix the plate gently by tapping after adding cells. 3. Use calibrated pipettes and proper pipetting techniques. |
| Difficulty distinguishing specific anti-apoptotic dependencies | 1. Suboptimal peptide concentrations. 2. Heterogeneity of the primary cell sample. | 1. Perform a dose-response titration for each BH3 peptide to determine the optimal concentration for your cell type. 2. If possible, use cell surface markers and flow cytometry to gate on the specific cell population of interest within the heterogeneous sample. |
Experimental Protocols
General Protocol for Intracellular BH3 Profiling (iBH3) of Primary Cells
This protocol provides a general framework. Optimization of cell number, permeabilization agent concentration, and peptide concentrations is crucial for each primary cell type.
Materials:
-
Freshly isolated primary cells
-
Mitochondrial Assay Buffer (e.g., Trehalose-based)
-
Permeabilizing agent (e.g., Digitonin)
-
Panel of BH3 peptides (e.g., BIM, BAD, NOXA) and a negative control peptide
-
Mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRE)
-
Flow cytometer
Methodology:
-
Cell Preparation:
-
Isolate primary cells using an optimized protocol to ensure high viability.
-
Wash cells and resuspend in the appropriate culture medium.
-
Count cells and adjust the concentration to the desired density.
-
-
Assay Plate Preparation:
-
Aliquot the desired number of cells into a 96-well plate.
-
Prepare serial dilutions of the BH3 peptides in the mitochondrial assay buffer.
-
-
Permeabilization and Peptide Treatment:
-
Add the permeabilizing agent (e.g., digitonin) to each well to selectively permeabilize the plasma membrane. The optimal concentration needs to be empirically determined for each cell type.
-
Immediately add the BH3 peptides to the corresponding wells.
-
Incubate the plate under appropriate conditions (e.g., 30 minutes at room temperature).
-
-
Staining and Analysis:
-
Add the mitochondrial membrane potential-sensitive dye to each well.
-
Incubate as required by the dye manufacturer's instructions.
-
Analyze the plate on a flow cytometer to measure the percentage of cells with depolarized mitochondria in each condition.
-
Visualizations
BH3 Profiling Signaling Pathway
Caption: BCL-2 family interactions in BH3 profiling.
Experimental Workflow for iBH3 Profiling of Primary Cells
Caption: Workflow for intracellular BH3 profiling.
Troubleshooting Logic Diagram
Caption: Logic for troubleshooting BH3 profiling.
References
- 1. labs.dana-farber.org [labs.dana-farber.org]
- 2. labs.dana-farber.org [labs.dana-farber.org]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular BH3 profiling reveals shifts in anti-apoptotic dependency in B-cell maturation and mitogen-stimulated proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: BH3 Mimetic Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of BH3 mimetics. This resource is designed for researchers, scientists, and drug development professionals. As there is no publicly available information on a molecule specifically named "BH3M6," this guide focuses on the challenges and troubleshooting strategies for a well-documented, representative BH3 mimetic, Navitoclax (ABT-263) . The principles and techniques discussed here are broadly applicable to other acylsulfonamide-based BH3 mimetics.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of Navitoclax and similar BH3 mimetics?
A1: The synthesis of Navitoclax, a complex N-sulfonylbenzamide, presents several common challenges:
-
Multi-step Synthesis: The synthesis is lengthy and requires careful control at each step to ensure a good overall yield.
-
Reagent Stability: Some reagents used in the synthesis can be sensitive to moisture or air, requiring anhydrous and inert reaction conditions.
-
Purification of Intermediates: Purification of intermediates can be challenging due to similar polarities of starting materials and products, often requiring careful column chromatography.
-
Final Product Purification: The final product often has low solubility in common organic solvents, making recrystallization and chromatographic purification difficult.
-
Byproduct Formation: Side reactions, such as the formation of dimers or incomplete reactions, can lead to impurities that are difficult to remove.
Q2: What are the key considerations for the purification of Navitoclax?
A2: Purification of Navitoclax is primarily challenged by its low solubility. Key considerations include:
-
Chromatography: Reverse-phase HPLC is often the method of choice for final purification. A gradient of acetonitrile in water with a modifier like trifluoroacetic acid (TFA) or formic acid is typically used.
-
Recrystallization: Finding a suitable solvent system for recrystallization can be difficult. A mixture of solvents, such as dichloromethane/heptane or ethyl acetate/heptane, may be effective.
-
Amorphous vs. Crystalline Forms: Navitoclax can exist in amorphous or crystalline forms. The amorphous form is often obtained after chromatographic purification and may have different solubility and handling properties than the crystalline form.[1]
Q3: What are typical yields and purities to expect for Navitoclax synthesis?
A3: Yields and purities can vary significantly depending on the scale and the specific synthetic route used.
-
Yields: Individual step yields can range from 60% to over 90%, with the overall yield being significantly lower due to the number of steps. Some patent literature suggests that newer synthetic routes have improved overall yields.[2]
-
Purity: For research purposes, a purity of >95% is typically desired. For clinical applications, a purity of >99% is required. Purity is typically assessed by HPLC and confirmed by NMR and mass spectrometry.
Troubleshooting Guide
Synthesis Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in a specific step | Incomplete reaction, degradation of starting material or product, suboptimal reaction conditions. | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Ensure all reagents are pure and dry.- Optimize reaction temperature and concentration.- Consider a different catalyst or solvent system. |
| Formation of an unexpected byproduct | Side reaction due to reactive functional groups, incorrect reaction temperature, or presence of impurities. | - Characterize the byproduct by NMR and MS to understand its structure.- Modify the synthetic route to protect reactive functional groups.- Carefully control the reaction temperature.- Purify starting materials to remove any reactive impurities. |
| Reaction does not go to completion | Insufficient reagent, poor quality of reagents, catalyst poisoning. | - Use a slight excess of the limiting reagent.- Verify the quality and purity of all reagents and solvents.- If using a catalyst, ensure it is active and not poisoned by impurities in the starting materials. |
Purification Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Difficulty dissolving the crude product for purification | Low solubility of the compound in common solvents. | - Use a strong solvent such as DMSO or DMF, but be aware that these can be difficult to remove.- For chromatography, dissolve the sample in a small amount of the strong solvent and then dilute with the mobile phase.- Consider sonication or gentle heating to aid dissolution. |
| Poor separation during column chromatography | Similar polarity of the product and impurities. | - Use a high-resolution stationary phase (e.g., smaller particle size).- Optimize the mobile phase gradient to improve separation.- Consider a different type of chromatography (e.g., reverse-phase if normal-phase was used). |
| Product crashes out during workup or purification | Supersaturation and low solubility. | - Use a larger volume of solvent.- Perform the workup or purification at a slightly elevated temperature.- Add anti-solvent slowly to induce gradual precipitation or crystallization. |
| Amorphous solid obtained instead of crystalline material | Rapid precipitation or solvent evaporation. | - Attempt recrystallization from a variety of solvent systems.- Use slow evaporation or slow cooling techniques to promote crystal growth.- An amorphous solid may be acceptable for some applications, but its stability should be assessed.[1] |
Experimental Protocols
The synthesis of Navitoclax is a multi-step process. A general, high-level overview of a potential synthetic approach is provided below, based on information in the public domain. For detailed, step-by--step instructions, it is crucial to consult the specific patents and publications.
General Synthetic Strategy: The synthesis of Navitoclax can be conceptually broken down into the synthesis of three key fragments, followed by their coupling.
Caption: General retrosynthetic approach for Navitoclax.
Note: Detailed experimental procedures, including reagent quantities, reaction times, and temperatures, are proprietary or found in specialized literature and are not reproduced here.
Logical Workflow for Troubleshooting
Caption: Troubleshooting decision tree for BH3 mimetic synthesis.
References
avoiding BH3M6 degradation during experiments
Technical Support Center: BH3-M6
Welcome to the technical support center for BH3-M6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding potential degradation of BH3-M6 during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide best practices for handling this potent pan-Bcl-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is BH3-M6 and what is its primary mechanism of action?
A1: BH3-M6 is a synthetic, cell-permeable, terphenyl-based small molecule that functions as a BH3 mimic. Its primary mechanism of action is the induction of apoptosis by disrupting the protein-protein interactions between pro-survival Bcl-2 family members (Bcl-2, Bcl-XL, and Mcl-1) and pro-apoptotic BH3-domain containing proteins like Bim, Bad, Bak, and Bax. By binding to the BH3-binding groove of anti-apoptotic proteins, BH3-M6 liberates pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, caspase activation, and ultimately, programmed cell death.
Q2: What is the chemical nature of BH3-M6?
A2: BH3-M6 is a non-peptidic molecule built on a terphenyl scaffold. This scaffold is designed to mimic the alpha-helical structure of the BH3 domain. Key features of its structure include carboxyl groups that are crucial for its interaction with target proteins.
Q3: Are there known degradation pathways for BH3-M6?
A3: Currently, there is no specific published data detailing the degradation pathways of BH3-M6. However, based on its chemical structure, which includes a terphenyl core and carboxyl groups, potential degradation could be influenced by factors that affect these moieties. Terphenyls are generally stable but can be susceptible to strong oxidizing agents and high temperatures. Carboxylic acids can be prone to decarboxylation under certain conditions, such as heat.
Q4: How should I store and handle BH3-M6 to minimize degradation?
Troubleshooting Guide
Issue: Reduced or inconsistent activity of BH3-M6 in my experiments.
This issue could arise from the degradation of the compound. Here are some potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Improper Storage | - Ensure BH3-M6 is stored as a solid at ≤ -20°C, protected from light. - Aliquot stock solutions to minimize freeze-thaw cycles. |
| Solvent Quality | - Use high-purity, anhydrous solvents (e.g., DMSO) for stock solutions. - Store solvents properly to prevent water absorption. |
| pH of Experimental Media | - Be aware that extreme pH values in your experimental buffer or media could potentially affect the stability of the carboxyl groups on BH3-M6. - Maintain a physiological pH (around 7.2-7.4) in your cell culture or assay buffers unless the experimental protocol requires otherwise. |
| Exposure to Light | - Terphenyl compounds can be light-sensitive. - Minimize the exposure of BH3-M6 solutions to direct light by using amber-colored tubes or wrapping tubes in foil. |
| High Temperatures | - Avoid exposing BH3-M6 solutions to high temperatures for extended periods. - If heating is required for your experiment, perform a pilot study to assess the impact on BH3-M6 activity. |
| Presence of Strong Oxidizing or Reducing Agents | - Avoid mixing BH3-M6 with strong oxidizing or reducing agents in your experimental setup, as these can potentially degrade the terphenyl scaffold. |
| Contamination | - Ensure that stock solutions and experimental dilutions are not contaminated with nucleophiles, or other reactive substances. |
Table 1: General Stability Considerations for BH3-M6 Chemical Motifs
| Chemical Motif | Potential for Degradation | Mitigating Factors |
| Terphenyl Scaffold | Generally stable, but can be susceptible to oxidation. | Store under an inert atmosphere for long-term storage. Avoid strong oxidizing agents. |
| Carboxyl Groups | Can undergo decarboxylation at high temperatures. Stability can be pH-dependent. | Avoid excessive heat. Maintain a stable, near-neutral pH in solutions. |
Experimental Protocols
Protocol: Preparation of BH3-M6 Stock Solution
-
Reconstitution: Briefly centrifuge the vial of solid BH3-M6 to ensure the powder is at the bottom.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the solution in a water bath at room temperature until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected vials. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Experimental workflow for using BH3-M6, highlighting potential stages for degradation.
Caption: Simplified signaling pathway of BH3-M6-induced apoptosis.
Validation & Comparative
Validating BH3M6 Binding to BCL-XL: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the binding of the BH3 mimetic, BH3M6, to the anti-apoptotic protein BCL-XL. This document outlines supporting experimental data, details key experimental protocols, and visualizes complex biological and experimental processes.
The B-cell lymphoma-2 (BCL-2) family of proteins are critical regulators of the intrinsic apoptotic pathway. Overexpression of anti-apoptotic members, such as BCL-XL, is a hallmark of many cancers, allowing malignant cells to evade programmed cell death. Small molecules that mimic the BCL-2 homology 3 (BH3) domain of pro-apoptotic proteins can bind to the hydrophobic groove of anti-apoptotic proteins, thereby disrupting their interaction with pro-apoptotic partners and restoring the cell's ability to undergo apoptosis. This compound has been identified as a pan-Bcl-2 antagonist that mimics the BH3 α-helix to inhibit the function of anti-apoptotic proteins like BCL-XL.[1][2] This guide explores the experimental validation of this interaction.
Quantitative Comparison of BCL-XL Inhibitors
The binding affinity of various BH3 mimetics for BCL-XL is a key indicator of their potential efficacy. The following table summarizes the reported binding affinities for this compound and two well-characterized alternative BCL-XL inhibitors, ABT-737 and A-1331852, determined by various biophysical techniques.
| Compound | Assay Type | Target | Probe/Ligand | Reported Affinity |
| This compound | Fluorescence Polarization | GST-BCL-XL | FITC-labeled Bak-BH3 peptide | IC50 = 1.5 µM [1] |
| ABT-737 | Fluorescence Polarization | BCL-XL | Beclin-1 BH3 peptide | IC50 = 1.7 µM[3] |
| ABT-737 | Not Specified | BCL-XL | Not Specified | Ki < 1 nM |
| A-1331852 | TR-FRET | BCL-2 | Not Specified | Ki = 6 nM |
Experimental Methodologies
Accurate and reproducible experimental design is paramount for validating molecular interactions. Below are detailed protocols for three standard biophysical assays used to quantify the binding of small molecules to proteins.
Fluorescence Polarization (FP) Assay
This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from BCL-XL by an unlabeled competitor, such as this compound.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant GST-BCL-XL protein.
-
Prepare a stock solution of a fluorescein isothiocyanate (FITC)-labeled Bak-BH3 peptide.
-
Prepare a stock solution of this compound and any comparators in DMSO.
-
Prepare an assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20).
-
-
Assay Procedure:
-
In a black, low-volume 384-well plate, add a fixed concentration of GST-BCL-XL and FITC-Bak-BH3 peptide to each well. The concentration of the fluorescent peptide should be in the low nanomolar range, and the protein concentration should be optimized to yield a stable polarization signal.
-
Add serial dilutions of this compound or other competitor compounds to the wells. Include wells with no competitor (maximum polarization) and wells with no protein (minimum polarization) as controls.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium, protected from light.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for FITC (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
The IC50 value, the concentration of the competitor that displaces 50% of the fluorescent probe, is determined by fitting the data to a sigmoidal dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Experimental Protocol:
-
Sample Preparation:
-
Dialyze purified BCL-XL and the this compound compound into the same buffer (e.g., 20 mM sodium phosphate pH 7.4, 150 mM NaCl) to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and the ligand. The protein is typically placed in the sample cell and the ligand in the injection syringe.
-
-
ITC Experiment:
-
Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).
-
Load the BCL-XL solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of injections of the this compound solution into the BCL-XL solution. A typical experiment consists of an initial small injection followed by 20-30 larger, equally spaced injections.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) in solution to a ligand (e.g., BCL-XL) immobilized on a sensor chip in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).
Experimental Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified BCL-XL protein to the surface via amine coupling at a concentration that will yield an appropriate response level.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared in the same way but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of this compound over the sensor surface at a constant flow rate, followed by a dissociation phase where only running buffer flows over the chip.
-
Regenerate the sensor surface between different analyte concentrations if necessary, using a mild regeneration solution that removes the bound analyte without denaturing the immobilized ligand.
-
-
Data Analysis:
-
The binding response is measured in resonance units (RU).
-
The association and dissociation phases of the sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the ka and kd.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Visualizing the Molecular and Experimental Landscape
To better understand the context of this compound's action and the workflows for its validation, the following diagrams are provided.
Caption: BCL-2 family signaling pathway and the action of this compound.
Caption: Fluorescence Polarization experimental workflow.
Caption: Isothermal Titration Calorimetry experimental workflow.
Caption: Surface Plasmon Resonance experimental workflow.
References
- 1. The BH3 α-Helical Mimic BH3-M6 Disrupts Bcl-XL, Bcl-2, and MCL-1 Protein-Protein Interactions with Bax, Bak, Bad, or Bim and Induces Apoptosis in a Bax- and Bim-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BH3 alpha-helical mimic BH3-M6 disrupts Bcl-X(L), Bcl-2, and MCL-1 protein-protein interactions with Bax, Bak, Bad, or Bim and induces apoptosis in a Bax- and Bim-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional and physical interaction between Bcl-XL and a BH3-like domain in Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BH3 Mimetics: BH3M6 vs. ABT-737
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent BH3 mimetic compounds, BH3M6 and ABT-737. This analysis is supported by experimental data on their binding affinities, cellular activity, and mechanisms of action.
Introduction to BH3 Mimetics
BH3 mimetics are a class of small molecules designed to mimic the action of BH3-only proteins, which are natural antagonists of anti-apoptotic Bcl-2 family proteins. By binding to the BH3-binding groove of proteins like Bcl-2, Bcl-xL, and Mcl-1, these drugs disrupt their ability to sequester pro-apoptotic proteins such as Bax and Bak, thereby triggering the intrinsic pathway of apoptosis. This approach holds significant promise for cancer therapy, as many tumors overexpress anti-apoptotic Bcl-2 proteins to evade cell death.
Overview of this compound and ABT-737
ABT-737 is a well-characterized and potent BH3 mimetic that selectively inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2][3] However, it exhibits weak affinity for Mcl-1 and A1, which can be a mechanism of resistance in some cancers.[1][4]
This compound is described as a pan-Bcl-2 inhibitor, designed to antagonize a broader range of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and importantly, Mcl-1.[1][2] This broader specificity suggests it may overcome the resistance observed with agents like ABT-737 that spare Mcl-1.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the binding affinities and cellular efficacy of this compound and ABT-737.
Table 1: Comparative Binding Affinities for Bcl-2 Family Proteins
| Compound | Target Protein | Binding Affinity (IC50/EC50/Ki) |
| This compound | Bcl-xL | IC50: 1.5 µM[1] |
| Mcl-1 | IC50: 4.9 µM[1] | |
| Bcl-2 | Inhibition demonstrated, specific IC50 not reported[1] | |
| ABT-737 | Bcl-2 | EC50: 30.3 nM; Ki: ≤ 1 nM[3][5] |
| Bcl-xL | EC50: 78.7 nM; Ki: ≤ 1 nM[3][5] | |
| Bcl-w | EC50: 197.8 nM; Ki: ≤ 1 nM[3][5] | |
| Mcl-1 | No significant inhibition[1][3][4] | |
| Bfl-1 (A1) | No significant inhibition[6] |
Note: IC50 values for this compound were determined by fluorescence polarization assay, measuring the displacement of fluorescently labeled Bak or Bim BH3 peptides.[1] EC50 and Ki values for ABT-737 are from various cell-free and binding assays.[3][5] Direct comparison of absolute values should be made with caution due to different experimental setups.
Mechanism of Action and Signaling Pathways
Both this compound and ABT-737 function by disrupting the interaction between anti-apoptotic and pro-apoptotic members of the Bcl-2 family at the mitochondrial outer membrane. This leads to the activation of Bax and Bak, subsequent mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and activation of the caspase cascade, ultimately resulting in apoptosis.
A key distinction lies in their target profiles. ABT-737's inability to inhibit Mcl-1 means that in cells where Mcl-1 is the primary survival protein, its efficacy is limited.[4] this compound, by targeting Mcl-1 in addition to Bcl-2 and Bcl-xL, can theoretically overcome this resistance mechanism.[1][2] Experimental evidence shows that this compound-induced apoptosis is dependent on Bax.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for reproducibility and critical evaluation.
Fluorescence Polarization (FP) Assay
This assay is used to measure the binding affinity of the BH3 mimetics to Bcl-2 family proteins in a cell-free system.
-
Principle: The assay measures the change in polarization of fluorescently labeled BH3 peptides upon binding to larger proteins (e.g., Bcl-xL, Mcl-1). Small, unbound fluorescent peptides rotate rapidly, resulting in low polarization. When bound to a larger protein, the rotation slows, and polarization increases. The addition of a competing BH3 mimetic displaces the fluorescent peptide, causing a decrease in polarization.
-
Protocol Outline (for this compound):
-
Recombinant Bcl-xL or Mcl-1 protein is incubated with a fluorescently labeled Bak BH3 or Bim BH3 peptide, respectively.
-
Increasing concentrations of this compound are added to the mixture.
-
The fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the binding of the fluorescent peptide.
-
References
- 1. The BH3 α-Helical Mimic BH3-M6 Disrupts Bcl-XL, Bcl-2, and MCL-1 Protein-Protein Interactions with Bax, Bak, Bad, or Bim and Induces Apoptosis in a Bax- and Bim-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The BH3 alpha-helical mimic BH3-M6 disrupts Bcl-X(L), Bcl-2, and MCL-1 protein-protein interactions with Bax, Bak, Bad, or Bim and induces apoptosis in a Bax- and Bim-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induced myeloid leukemia cell differentiation protein Mcl-1/BH3-interacting domain death agonist Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. research.rug.nl [research.rug.nl]
A Comparative Guide to the Specificity and Selectivity of the Pan-Bcl-2 Inhibitor BH3M6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the BH3 mimetic BH3M6 with other notable Bcl-2 family inhibitors. The information presented herein is intended to assist researchers in evaluating the utility of this compound for apoptosis-related studies and as a potential therapeutic agent. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key assays.
Introduction to BH3 Mimetics and the Bcl-2 Family
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both pro-survival (anti-apoptotic) members, such as Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1, and pro-apoptotic members, including the "BH3-only" proteins (e.g., Bim, Bad, Puma) and the "executioner" proteins (e.g., Bax, Bak). In many cancers, the overexpression of pro-survival Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.
BH3 mimetics are a class of small molecules designed to mimic the function of BH3-only proteins. They bind to the BH3-binding groove of pro-survival Bcl-2 family members, thereby liberating pro-apoptotic proteins and triggering the apoptotic cascade. The specificity and selectivity of these inhibitors for different Bcl-2 family members are critical determinants of their efficacy and potential side effects.
This compound: A Pan-Bcl-2 Inhibitor
This compound is a synthetic, terphenyl scaffold-based molecule that acts as an α-helical mimetic of the BH3 domain. It is characterized as a "pan-Bcl-2" inhibitor, designed to target multiple pro-survival Bcl-2 family members.[1] Experimental evidence demonstrates that this compound effectively disrupts the protein-protein interactions between Bcl-2, Bcl-xL, and Mcl-1 and their pro-apoptotic counterparts such as Bax, Bak, Bad, and Bim.[1] This disruption leads to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and subsequent activation of caspases.[1]
Comparative Analysis of BH3 Mimetic Specificity
The following table summarizes the binding affinities of this compound and other well-characterized BH3 mimetics for key pro-survival Bcl-2 family proteins. This data allows for a direct comparison of their selectivity profiles.
Table 1: Binding Affinities (Ki, Kd, or IC50 in nM) of BH3 Mimetics for Pro-Survival Bcl-2 Family Proteins
| Inhibitor | Bcl-2 | Bcl-xL | Mcl-1 | Bcl-w | Bfl-1/A1 | Reference(s) |
| This compound | Disrupts Interaction | 1,500 (IC50) | 4,900 (IC50) | N/A | N/A | [2] |
| Venetoclax (ABT-199) | <0.01 (Ki) | 48 (Ki) | >44,000 (Ki) | 140 (Ki) | >44,000 (Ki) | |
| ABT-737 | <1 (Ki) | <1 (Ki) | >1,000 (Ki) | <1 (Ki) | >1,000 (Ki) | [3] |
| S63845 | >10,000 (Ki) | >10,000 (Ki) | <1.2 (Ki), 0.19 (Kd) | N/A | N/A | [1][4] |
| A1331852 | 130 (Ki) | <0.01 (Ki) | >1,000 (Ki) | 3.6 (Ki) | >1,000 (Ki) | N/A |
| Obatoclax (GX15-070) | 220 (Ki) | 2,900 (Ki) | 2,200 (Ki) | 1,600 (Ki) | 1,900 (Ki) | [5] |
| AT-101 (Gossypol) | 280 (Ki) | 3,030 (Ki) | 1,750 (Ki) | 1,400 (Ki) | >10,000 (Ki) | [6] |
N/A: Data not available.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the methods used to assess BH3 mimetics, the following diagrams are provided.
Caption: Bcl-2 signaling pathway and the mechanism of this compound action.
Caption: Experimental workflow for assessing BH3 mimetic specificity and activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence Polarization (FP) Assay for Binding Affinity
This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from a pro-survival Bcl-2 protein by an inhibitor.
Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein, its tumbling is restricted, leading to an increase in polarization. An inhibitor that competes for the same binding site will displace the fluorescent peptide, causing a decrease in polarization.
Protocol:
-
Reagents and Materials:
-
Purified recombinant pro-survival Bcl-2 family protein (e.g., Bcl-xL, Mcl-1).
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bak-BH3, FITC-Bim-BH3).
-
BH3 mimetic inhibitor (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).
-
Black, low-volume 96- or 384-well plates.
-
A microplate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
Prepare a solution of the Bcl-2 family protein and the fluorescently labeled BH3 peptide in the assay buffer. The concentrations should be optimized to achieve a stable, high polarization signal.
-
Add increasing concentrations of the BH3 mimetic inhibitor to the wells of the microplate.
-
Add the protein-peptide complex to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Principle: One binding partner (e.g., a Bcl-2 family protein) is placed in the sample cell of the calorimeter, and the other (e.g., the BH3 mimetic) is titrated into the cell from a syringe. The heat change upon each injection is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Reagents and Materials:
-
Highly purified and concentrated solutions of the Bcl-2 family protein and the BH3 mimetic.
-
Dialysis buffer identical for both protein and ligand solutions.
-
Isothermal titration calorimeter.
-
-
Procedure:
-
Thoroughly dialyze both the protein and the ligand against the same buffer to minimize heat of dilution effects.
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
Integrate the heat-flow peaks for each injection to obtain the heat released or absorbed.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH.
-
GST Pull-Down Assay for Protein-Protein Interaction
This in vitro assay is used to detect and confirm direct physical interactions between proteins.
Principle: A "bait" protein is expressed as a fusion with Glutathione-S-Transferase (GST) and immobilized on glutathione-coated beads. A "prey" protein is then incubated with the immobilized bait. If the prey protein interacts with the bait, it will be "pulled down" with the beads.
Protocol:
-
Reagents and Materials:
-
GST-tagged bait protein (e.g., GST-Bcl-xL) and untagged prey protein (e.g., Bax).
-
Glutathione-agarose beads.
-
Lysis buffer.
-
Wash buffer.
-
Elution buffer (containing reduced glutathione).
-
SDS-PAGE and Western blotting reagents.
-
-
Procedure:
-
Incubate the GST-tagged bait protein with glutathione-agarose beads to immobilize it.
-
Wash the beads to remove any unbound protein.
-
Incubate the immobilized bait protein with a cell lysate or a purified solution containing the prey protein.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the prey protein.
-
Cytochrome c Release Assay
This cell-based assay is a hallmark of apoptosis and is used to determine if a compound induces mitochondrial outer membrane permeabilization.
Principle: In healthy cells, cytochrome c is localized to the mitochondrial intermembrane space. Upon induction of apoptosis, it is released into the cytosol. This release can be detected by separating the cytosolic and mitochondrial fractions of the cell and performing a Western blot for cytochrome c.
Protocol:
-
Reagents and Materials:
-
Cultured cells treated with the BH3 mimetic or a vehicle control.
-
Digitonin or a similar gentle permeabilizing agent.
-
Mitochondrial isolation buffer.
-
Cytosolic extraction buffer.
-
Protease inhibitors.
-
Antibodies against cytochrome c and a mitochondrial marker (e.g., COX IV).
-
-
Procedure:
-
Treat cells with the BH3 mimetic for the desired time.
-
Harvest the cells and gently lyse the plasma membrane to release the cytosolic contents, leaving the mitochondria intact.
-
Separate the cytosolic fraction from the mitochondrial fraction by centrifugation.
-
Run both fractions on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an antibody against cytochrome c to detect its presence in the cytosolic fraction of treated cells.
-
Use an antibody against a mitochondrial protein to confirm the purity of the fractions.
-
Caspase-3/7 Activity Assay
This assay measures the activity of the executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis.
Principle: A specific peptide substrate for caspase-3 and -7 is linked to a reporter molecule (e.g., a fluorophore or a chromophore). When the caspases are active, they cleave the substrate, releasing the reporter and generating a measurable signal.
Protocol:
-
Reagents and Materials:
-
Cultured cells treated with the BH3 mimetic or a vehicle control.
-
Cell lysis buffer.
-
Caspase-3/7 substrate (e.g., Ac-DEVD-pNA or a fluorescent equivalent).
-
Assay buffer.
-
Microplate reader (spectrophotometer or fluorometer).
-
-
Procedure:
-
Treat cells with the BH3 mimetic.
-
Lyse the cells to release the cellular contents, including caspases.
-
Add the caspase-3/7 substrate to the cell lysate.
-
Incubate at 37°C to allow for enzymatic cleavage.
-
Measure the absorbance or fluorescence of the released reporter molecule using a microplate reader.
-
The signal intensity is directly proportional to the caspase-3/7 activity.
-
Conclusion
This compound presents itself as a valuable research tool for studying the roles of multiple Bcl-2 family members in apoptosis. Its pan-inhibitory profile, targeting Bcl-2, Bcl-xL, and Mcl-1, distinguishes it from more selective BH3 mimetics like Venetoclax (Bcl-2 specific) and S63845 (Mcl-1 specific). This broad specificity may be advantageous in overcoming resistance mechanisms that involve the upregulation of multiple anti-apoptotic proteins. However, the lower in vitro potency of this compound compared to highly optimized clinical candidates like Venetoclax is a key consideration. The experimental protocols provided in this guide offer a framework for researchers to independently verify and expand upon the findings presented here, facilitating a deeper understanding of the therapeutic potential of this compound and other BH3 mimetics.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. The BH3 α-Helical Mimic BH3-M6 Disrupts Bcl-XL, Bcl-2, and MCL-1 Protein-Protein Interactions with Bax, Bak, Bad, or Bim and Induces Apoptosis in a Bax- and Bim-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of BH3M6 Pro-Apoptotic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the BH3 mimetic peptide, BH3M6, and its pro-apoptotic activity against other established apoptosis-inducing agents. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Data Presentation: Comparative Pro-Apoptotic Activity
| Compound | Target(s) | Cell Line | Assay Type | EC50/IC50 (µM) | Reference |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | Thyroid Carcinoma Cell Lines | MTT Assay | 0.73 - 15.6 | [1] |
| ABT-199 (Venetoclax) | Bcl-2 | AML Patient Samples | Apoptosis Assay | Variable (nM range in sensitive samples) | |
| S63845 | Mcl-1 | AML Patient Samples | Apoptosis Assay | Variable (nM range in sensitive samples) | |
| A-1331852 | Bcl-xL | AML Patient Samples | Apoptosis Assay | Higher µM range | |
| Bax BH3 Peptide | Bax/Bcl-2, Bax/Bcl-xL inhibition | In vitro interaction assay | Inhibition of heterodimerization | 9.5 - 15 | |
| Bad BH3 Peptide | Bax/Bcl-xL inhibition | In vitro interaction assay | Inhibition of heterodimerization | More potent than Bax BH3 for Bcl-xL |
Note: The efficacy of BH3 mimetics is highly dependent on the specific cancer cell line and its underlying dependencies on anti-apoptotic proteins.
Qualitative studies on this compound indicate that it effectively disrupts the interaction between anti-apoptotic proteins (Bcl-xL, Bcl-2, and Mcl-1) and pro-apoptotic proteins (Bax, Bak, Bad, or Bim). This disruption leads to the induction of apoptosis in a Bax-dependent manner. Furthermore, this compound has been shown to sensitize A549 lung cancer cells to the proteasome inhibitor CEP-1612, suggesting a synergistic potential in combination therapies.
Experimental Protocols: Validating Pro-Apoptotic Activity
To independently validate the pro-apoptotic activity of this compound, researchers can employ the following standard experimental protocols.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is a widely used method to detect and quantify apoptosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.
Materials:
-
This compound peptide and other comparator compounds
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of the experiment.
-
Treatment: Treat the cells with varying concentrations of this compound and a positive control (e.g., a known apoptosis inducer like Staurosporine or another BH3 mimetic) for a predetermined time course (e.g., 24, 48, 72 hours). Include an untreated control group.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cytochrome c Release Assay
The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic apoptotic pathway. This assay involves the fractionation of cells to separate the mitochondrial and cytosolic components, followed by the detection of cytochrome c in each fraction by Western blotting.
Materials:
-
This compound peptide and other comparator compounds
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
PBS
-
Digitonin or other permeabilization agent
-
Mitochondria isolation buffer
-
Protein lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against Cytochrome c
-
Primary antibody against a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the Annexin V assay protocol.
-
Cell Permeabilization: Resuspend the cell pellet in a buffer containing a low concentration of digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial membrane intact.
-
Fractionation: Centrifuge the permeabilized cells to pellet the mitochondria. The supernatant represents the cytosolic fraction.
-
Mitochondrial Lysis: Lyse the mitochondrial pellet using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Western Blotting:
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against cytochrome c, a mitochondrial marker, and a cytosolic marker.
-
Incubate with the appropriate HRP-conjugated secondary antibody. . Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in cytochrome c in the cytosolic fraction of treated cells compared to untreated cells indicates apoptosis induction.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis by inhibiting anti-apoptotic Bcl-2 proteins.
Experimental Workflow for Apoptosis Validation
Caption: General workflow for validating the pro-apoptotic activity of this compound.
Logical Relationship of this compound to Other Apoptosis Inducers
References
A Cross-Validated Look at BH3M6: A Pan-Bcl-2 Inhibitor's Efficacy Across Diverse Cancer Cell Lines
Researchers and drug development professionals are continually seeking novel therapeutic agents that can effectively target cancer cell survival pathways. One such agent, BH3M6, has emerged as a potent pan-Bcl-2 inhibitor, designed to trigger apoptosis by disrupting the protein-protein interactions central to cancer cell survival. This guide provides a comparative analysis of this compound's effects across various cell lines, supported by experimental data and detailed protocols to aid in the objective assessment of its performance against other BH3 mimetics.
This compound is a synthetic small molecule that mimics the BH3 domain of pro-apoptotic proteins, enabling it to bind to the hydrophobic groove of anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, and Mcl-1. This action liberates pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death. Cross-validation of its efficacy in a range of cancer cell lines is crucial to understanding its therapeutic potential.
Comparative Efficacy of this compound in Inducing Apoptosis
The effectiveness of this compound in inducing apoptosis has been evaluated in several cancer cell lines, demonstrating its broad activity. While a comprehensive, directly comparable dataset of IC50 values remains to be fully consolidated in the literature, existing studies provide insights into its potency.
Table 1: Summary of this compound Effects in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | Reference |
| A549 | Lung Carcinoma | Induces apoptosis in a caspase- and Bax-dependent manner. | [1] |
| MDA-MB-468 | Breast Cancer | Disrupts Bcl-xL/Bim, Bcl-2/Bim, and Mcl-1/Bim interactions. | [1] |
| LNCaP | Prostate Cancer | Demonstrates dependence on Bax for apoptosis induction. | [1] |
| DU-145 | Prostate Cancer | Shows reduced apoptotic effect due to low Bax expression. | [1] |
| HEK293T | - | Used to demonstrate disruption of Bcl-xL and Bim interaction. | [1] |
Note: Specific IC50 values for this compound are not consistently reported across studies in a standardized format. The table reflects the qualitative and mechanistic findings.
Mechanism of Action: Disrupting the Bcl-2 Interactome
This compound functions by competitively inhibiting the binding of pro-apoptotic BH3-only proteins (e.g., Bim, Bad) and multi-domain proteins (e.g., Bax, Bak) to anti-apoptotic Bcl-2 family members. This disruption is a critical event that triggers the apoptotic cascade.
Caption: Mechanism of this compound-induced apoptosis.
Comparison with Other BH3 Mimetics
While this compound is a pan-Bcl-2 inhibitor, other BH3 mimetics exhibit more selective binding profiles. For instance, ABT-737 and its oral derivative, Navitoclax, potently inhibit Bcl-2, Bcl-xL, and Bcl-w, but are less effective against Mcl-1. Venetoclax (ABT-199) is highly selective for Bcl-2. The broader activity of this compound may offer an advantage in cancers where Mcl-1 is a key survival factor.
Table 2: Comparison of BH3 Mimetics
| Feature | This compound | ABT-737 / Navitoclax | Venetoclax (ABT-199) |
| Target Specificity | Pan-Bcl-2 (Bcl-2, Bcl-xL, Mcl-1) | Bcl-2, Bcl-xL, Bcl-w | Bcl-2 |
| Potential Advantage | Effective against Mcl-1 dependent tumors. | Orally bioavailable (Navitoclax). | High selectivity for Bcl-2 reduces off-target effects. |
| Potential Limitation | Limited clinical data available. | Thrombocytopenia due to Bcl-xL inhibition. | Ineffective in tumors reliant on other anti-apoptotic proteins. |
Experimental Protocols
To facilitate the cross-validation of this compound's effects, detailed protocols for key experiments are provided below.
Co-Immunoprecipitation to Demonstrate Disruption of Protein-Protein Interactions
This protocol is designed to show that this compound disrupts the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family proteins.
Caption: Workflow for Co-immunoprecipitation.
Protocol:
-
Cell Treatment: Plate cancer cells (e.g., MDA-MB-468) and treat with varying concentrations of this compound (e.g., 25, 50, 100 µM) or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse cells in a non-denaturing lysis buffer (e.g., 1% CHAPS buffer) containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody specific for the "bait" protein (e.g., anti-Bcl-xL) overnight at 4°C.
-
Add fresh Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the "prey" protein (e.g., anti-Bim) to assess the level of interaction. A decrease in the co-immunoprecipitated prey protein in this compound-treated samples indicates disruption of the protein-protein interaction.
Annexin V Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of apoptotic cells following this compound treatment.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Conclusion
This compound demonstrates significant potential as a pan-Bcl-2 inhibitor capable of inducing apoptosis across a variety of cancer cell lines. Its broad-spectrum activity, particularly its ability to target Mcl-1, may offer a therapeutic advantage over more selective BH3 mimetics. The provided experimental protocols offer a framework for researchers to independently validate and compare the effects of this compound, contributing to a more comprehensive understanding of its preclinical efficacy and potential for further development. Further studies with standardized reporting of quantitative data, such as IC50 values, will be crucial for a more direct comparison of its potency against other BH3 mimetics.
References
A Comparative Guide: BH3 Mimetics in Combination with Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evasion of apoptosis is a hallmark of cancer, often driven by the overexpression of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins. BH3 mimetics are a class of targeted therapies designed to restore the apoptotic potential of cancer cells by inhibiting these anti-apoptotic proteins. This guide provides a comparative overview of the performance of BH3 mimetics, with a focus on the broader class and specific examples like venetoclax and navitoclax, when used in combination with standard chemotherapy. While preclinical data on a specific pan-Bcl-2 antagonist, BH3-M6, is presented, it is important to note the current lack of direct comparative studies for this compound in combination with chemotherapy.
Mechanism of Action: BH3 Mimetics
BH3 mimetics function by mimicking the activity of pro-apoptotic BH3-only proteins (e.g., Bim, Bad, Puma). These endogenous proteins are crucial for initiating the intrinsic apoptotic pathway. In many cancers, anti-apoptotic proteins like Bcl-2, Bcl-X(L), and Mcl-1 sequester pro-apoptotic effector proteins such as Bax and Bak, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. BH3 mimetics bind to the BH3-binding groove of anti-apoptotic proteins, displacing the pro-apoptotic proteins and thereby triggering apoptosis.[1][2][3]
The specific BH3 mimetic, BH3-M6 , has been shown to be a pan-Bcl-2 antagonist, capable of disrupting the protein-protein interactions of Bcl-X(L), Bcl-2, and Mcl-1 with Bax, Bak, Bad, or Bim.[1][2][3] This disruption leads to the release of cytochrome c from the mitochondria, activation of caspase-3, and ultimately, apoptosis in a Bax- and Bim-dependent manner.[1][2][3]
Preclinical and Clinical Data: BH3 Mimetics in Combination with Chemotherapy
Extensive research has focused on combining BH3 mimetics with standard chemotherapy to enhance anti-cancer efficacy. The rationale is that chemotherapy-induced cellular stress can prime cancer cells for apoptosis, making them more susceptible to the effects of BH3 mimetics. This section summarizes key findings for two well-studied BH3 mimetics, Navitoclax and Venetoclax.
Data Presentation
| BH3 Mimetic | Combination Agent | Cancer Type | Study Phase | Key Findings |
| Navitoclax | Docetaxel | Non-Small Cell Lung Cancer (NSCLC) | Preclinical (Xenograft) | Combination showed greater than additive inhibition of tumor growth compared to either agent alone. |
| Navitoclax | Gemcitabine | Solid Tumors | Phase I | Combination was tolerable with no apparent pharmacokinetic interactions. Stable disease was observed in 12 out of 35 patients. |
| Venetoclax | Cytarabine | Acute Myeloid Leukemia (AML) | Phase Ib/II | In previously untreated patients ineligible for intensive chemotherapy, the combination resulted in a 61% complete remission/complete remission with incomplete count recovery (CR/CRi) rate. |
| Venetoclax | Chemotherapy (dexamethasone, vincristine, pegasparaginase or cytarabine, etoposide, pegasparaginase) | Relapsed/Refractory Acute Lymphoblastic Leukemia (ALL) | Phase I | The overall response rate was 42%, with all responding patients achieving CR/CRi. The combination was generally well-tolerated.[4][5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols for key studies involving BH3 mimetics in combination with chemotherapy.
Preclinical Xenograft Study: Navitoclax and Docetaxel in NSCLC
This experimental workflow outlines a typical preclinical study to evaluate the efficacy of a BH3 mimetic in combination with a chemotherapeutic agent in a mouse xenograft model.
Methodology Details:
-
Cell Lines and Culture: Human NSCLC cell lines (e.g., SKOV3) are cultured in appropriate media.
-
Animal Models: Immunodeficient mice (e.g., nude or SCID) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^7) are injected subcutaneously into the flank of each mouse.
-
Treatment Groups: Mice are randomized into groups receiving vehicle control, Navitoclax alone, Docetaxel alone, or the combination of Navitoclax and Docetaxel.
-
Dosing and Schedule: Navitoclax is typically administered orally daily, while Docetaxel is administered intravenously on a weekly or tri-weekly schedule.
-
Efficacy Evaluation: Tumor volumes are measured regularly using calipers. Tumor growth inhibition is calculated at the end of the study.
Phase I Clinical Trial: Venetoclax and Chemotherapy in Relapsed/Refractory ALL (NCT03236857)
This diagram illustrates the typical workflow of a Phase I clinical trial designed to assess the safety and preliminary efficacy of a new combination therapy.
Methodology Details:
-
Patient Population: Pediatric and young adult patients with relapsed or refractory ALL.[4][5][7]
-
Study Design: An open-label, multicenter, Phase I dose-escalation study.[4][5][7]
-
Treatment Arms: Patients received venetoclax in combination with different chemotherapy backbones, such as dexamethasone, vincristine, and pegasparaginase, or cytarabine-based regimens.[4][5]
-
Primary Objectives: To determine the safety, MTD, and RP2D of venetoclax in combination with chemotherapy.[6]
-
Secondary Objectives: To assess the preliminary efficacy of the combination, including overall response rate (ORR) and duration of response.[6]
-
Assessments: Regular monitoring of hematological parameters, blood chemistry, and bone marrow aspirates to assess response and toxicity.
Conclusion
The combination of BH3 mimetics with standard chemotherapy represents a promising strategy to overcome resistance and improve outcomes in various cancers. Preclinical and clinical data for well-established BH3 mimetics like Navitoclax and Venetoclax demonstrate the potential for synergistic or additive effects when combined with cytotoxic agents. While the specific BH3 mimetic BH3-M6 shows promise as a pan-Bcl-2 antagonist, further preclinical and clinical studies are required to evaluate its efficacy and safety in combination with standard chemotherapy. The experimental frameworks outlined in this guide provide a basis for the design and interpretation of future studies in this important area of cancer research.
References
- 1. The BH3 alpha-helical mimic BH3-M6 disrupts Bcl-X(L), Bcl-2, and MCL-1 protein-protein interactions with Bax, Bak, Bad, or Bim and induces apoptosis in a Bax- and Bim-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The BH3 α-Helical Mimic BH3-M6 Disrupts Bcl-XL, Bcl-2, and MCL-1 Protein-Protein Interactions with Bax, Bak, Bad, or Bim and Induces Apoptosis in a Bax- and Bim-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Venetoclax Combined With Chemotherapy in Pediatric and Adolescent/Young Adult Patients With Relapsed/Refractory Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Venetoclax plus chemotherapy in pediatric and AYA patients with R/R ALL: Phase I trial results [lymphoblastic-hub.com]
- 7. Clinical Trial: NCT03236857 - My Cancer Genome [mycancergenome.org]
A detailed examination of two prominent BH3 mimetics, BH3M6 and navitoclax, reveals distinct target profiles and mechanisms of action, offering researchers critical insights for their application in cancer biology and drug development. While navitoclax has a well-documented clinical profile as a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w, this compound emerges as a broader-spectrum "pan-Bcl-2" inhibitor that also targets Mcl-1.
This guide provides a comprehensive comparison of this compound and navitoclax, focusing on their performance based on available experimental data. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in their investigative pursuits.
Mechanism of Action and Target Specificity
Both this compound and navitoclax are classified as BH3 mimetics, small molecules designed to mimic the action of pro-apoptotic BH3-only proteins. These proteins are crucial for initiating apoptosis, or programmed cell death, by binding to and inhibiting anti-apoptotic proteins of the Bcl-2 family. Cancer cells often overexpress these anti-apoptotic proteins to evade cell death.
Navitoclax (ABT-263) is a potent, orally bioavailable small molecule that targets the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w with high affinity (Ki ≤1 nM).[1][2] By binding to these proteins, navitoclax displaces pro-apoptotic BH3-only proteins, thereby triggering the mitochondrial apoptotic pathway.[2]
This compound is a synthetic terphenyl-based α-helical mimetic designed to function as a "pan-Bcl-2" inhibitor. It disrupts the protein-protein interactions of Bcl-2, Bcl-xL, and, notably, Mcl-1 with pro-apoptotic partners like Bax, Bak, Bad, and Bim.[3] This broader target profile distinguishes it from navitoclax, which does not effectively inhibit Mcl-1.
Data Presentation
Binding Affinity
Navitoclax, on the other hand, has well-characterized binding affinities:
| Target Protein | Binding Affinity (Ki) |
| Bcl-2 | ≤1 nM |
| Bcl-xL | ≤1 nM |
| Bcl-w | ≤1 nM |
| Mcl-1 | Weakly |
| A1 | Weakly |
| Table 1: Binding Affinities of Navitoclax. [1] |
In Vitro Cytotoxicity
Comprehensive IC50 data for this compound across a wide range of cancer cell lines is not currently available.
For navitoclax, numerous studies have reported its cytotoxic effects. A selection of IC50 values is presented below:
| Cell Line | Cancer Type | IC50 (µM) |
| SW1573 | Non-Small Cell Lung Cancer | Varies with combination |
| H146 | Small Cell Lung Cancer | <1 |
| Various Lymphoid Malignancies | Lymphoma/Leukemia | ≤1 |
| Table 2: Selected In Vitro Cytotoxicity of Navitoclax. [4][5] Note: IC50 values for navitoclax can vary significantly depending on the cell line's dependence on specific Bcl-2 family members and the experimental conditions. |
In Vivo Efficacy
This compound: Detailed in vivo efficacy studies for this compound in xenograft models are not extensively reported in publicly accessible literature. One study indicated that this compound sensitizes cells to apoptosis induced by a proteasome inhibitor, suggesting potential for combination therapy in vivo.[3]
Navitoclax: The in vivo anti-tumor activity of navitoclax has been demonstrated in various xenograft models:
| Xenograft Model | Cancer Type | Key Findings |
| SCLC xenografts | Small Cell Lung Cancer | Showed single-agent efficacy and tumor regression.[6] |
| ALL xenografts | Acute Lymphoblastic Leukemia | Demonstrated potent anti-cancer effects.[6] |
| NSCLC xenografts | Non-Small Cell Lung Cancer | Enhanced the efficacy of taxanes like docetaxel.[4] |
| Ovarian cancer xenografts | Ovarian Cancer | Showed activity in combination with docetaxel. |
| Table 3: In Vivo Efficacy of Navitoclax in Xenograft Models. |
Off-Target Effects and Toxicity
This compound: Information regarding the off-target effects and toxicity profile of this compound is limited.
Navitoclax: The most significant and dose-limiting toxicity of navitoclax is thrombocytopenia (a decrease in platelet count).[4] This is a direct on-target effect resulting from the inhibition of Bcl-xL, which is essential for platelet survival. This side effect has been a major consideration in its clinical development and has led to the exploration of intermittent dosing schedules and combination therapies with lower, more tolerable doses.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
BCL-2 Family Signaling Pathway and Inhibition
Caption: BCL-2 signaling and inhibitor targets.
Experimental Workflow for In Vitro Analysis
Caption: In vitro evaluation workflow.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the disruption of the interaction between a fluorescently labeled BH3 peptide and a Bcl-2 family protein by an inhibitor.
-
Reagents: Purified recombinant Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1), fluorescently labeled BH3 peptides (e.g., FITC-Bak-BH3, FITC-Bim-BH3), assay buffer (e.g., PBS with 0.01% Tween-20), this compound or navitoclax.
-
Procedure:
-
A fixed concentration of the Bcl-2 family protein and the fluorescently labeled BH3 peptide are incubated together to form a complex.
-
Increasing concentrations of the inhibitor (this compound or navitoclax) are added to the complex.
-
The fluorescence polarization is measured at each inhibitor concentration using a plate reader.
-
-
Data Analysis: The decrease in fluorescence polarization indicates the displacement of the fluorescent peptide from the Bcl-2 protein. The data is plotted to determine the IC50 value, which can be converted to a Ki (inhibition constant) value.
Cell Viability (MTT) Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents: Cancer cell lines, complete culture medium, this compound or navitoclax, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or navitoclax for a specified period (e.g., 48-72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The data is plotted to determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents: Cancer cell lines, complete culture medium, this compound or navitoclax, Annexin V-FITC (or other fluorophore), Propidium Iodide (PI), Annexin V binding buffer.
-
Procedure:
-
Cells are treated with the desired concentrations of this compound or navitoclax for a specified time.
-
Both adherent and floating cells are collected and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry.
-
-
Data Analysis: The flow cytometry data is analyzed to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Xenograft Tumor Model for In Vivo Efficacy
This model involves the implantation of human tumor cells into immunocompromised mice to evaluate the anti-tumor activity of a compound.
-
Animals: Immunocompromised mice (e.g., nude, SCID, or NOD/SCID).
-
Cell Lines: Human cancer cell lines of interest.
-
Procedure:
-
A suspension of cancer cells is injected subcutaneously or orthotopically into the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment groups (vehicle control, this compound, navitoclax, or combination therapy).
-
The compounds are administered according to a predetermined schedule and route (e.g., oral gavage, intravenous injection).
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to determine the significance of tumor growth inhibition compared to the control group. Other endpoints may include tumor weight at the end of the study and survival analysis.
Conclusion
This compound and navitoclax are both valuable tools for investigating the Bcl-2 family-mediated apoptosis pathway. Navitoclax is a well-characterized, potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w with a significant body of preclinical and clinical data. Its primary limitation is the on-target toxicity of thrombocytopenia. This compound offers a potentially broader mechanism of action by also targeting Mcl-1, which is a known resistance factor to navitoclax. However, a comprehensive quantitative understanding of this compound's performance requires further investigation to generate detailed binding affinity, cytotoxicity, and in vivo efficacy data. Researchers should consider these distinct profiles when selecting an inhibitor for their specific experimental needs, with navitoclax being a suitable choice for targeting Bcl-2/xL/w-dependent cancers and this compound holding promise for overcoming Mcl-1-mediated resistance.
References
Validating the On-Target Effects of BH3M6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the BH3 mimetic BH3M6 with other well-characterized alternatives, focusing on the validation of their on-target effects. The information presented is supported by experimental data to aid researchers in making informed decisions for their apoptosis-related studies.
Introduction to BH3 Mimetics and On-Target Validation
BH3 mimetics are a class of small molecules designed to induce apoptosis by mimicking the function of BH3-only proteins, which are natural antagonists of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, etc.). By binding to the BH3-binding groove of these anti-apoptotic proteins, BH3 mimetics liberate pro-apoptotic effector proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. Validating that a BH3 mimetic acts "on-target" is crucial to ensure that its cytotoxic effects are due to the intended mechanism and not off-target activities. Key validation experiments typically include assessing direct binding to target proteins and confirming that the induced apoptosis is dependent on the canonical Bcl-2 pathway.
Comparative Analysis of BH3 Mimetics
This guide compares this compound, a pan-Bcl-2 inhibitor, with two other notable BH3 mimetics: Navitoclax (ABT-263), a dual inhibitor of Bcl-2 and Bcl-xL, and Gossypol (AT-101), another pan-inhibitor.
Quantitative Data Summary
The following tables summarize the binding affinities and apoptotic potencies of this compound, Navitoclax, and Gossypol against key anti-apoptotic Bcl-2 family proteins and in cancer cell lines.
Table 1: Comparative Binding Affinities (Ki/Kd in nM)
| Compound | Bcl-2 | Bcl-xL | Mcl-1 |
| This compound | Data not explicitly quantified in the primary study | Disrupts interaction | Disrupts interaction |
| Navitoclax (ABT-263) | <1 | <1 | >1000 (not active)[1] |
| Gossypol (AT-101) | ~320 | ~180 | ~260 |
Note: Lower values indicate stronger binding affinity.
Table 2: Comparative Apoptotic Potency (EC50/IC50 in µM)
| Compound | Cell Line | EC50/IC50 (µM) |
| This compound | MDA-MB-468 (Breast Cancer) | ~10-20 (Estimated from graphical data) |
| Navitoclax (ABT-263) | Various Solid Tumors | Varies (cell line dependent) |
| Gossypol (AT-101) | HNSCC Cell Lines | ~4 |
| Prostate Cancer Cell Lines | ~3-5 |
Note: EC50/IC50 values represent the concentration of the compound required to induce 50% of the maximal apoptotic response or inhibit cell growth by 50%, respectively. These values can vary significantly between different cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence Polarization (FP) Assay for Binding Affinity
Principle: This assay measures the ability of a BH3 mimetic to disrupt the interaction between a fluorescently labeled BH3 peptide and a purified anti-apoptotic Bcl-2 family protein. Inhibition of this interaction results in a decrease in the fluorescence polarization signal.
Protocol Outline:
-
Reagents: Purified recombinant Bcl-2, Bcl-xL, or Mcl-1 protein; fluorescently labeled Bak or Bim BH3 peptide (e.g., FITC-Bak BH3); assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% pluronic F-68).
-
Procedure:
-
Add the purified anti-apoptotic protein and the fluorescently labeled BH3 peptide to the wells of a black, low-binding microplate.
-
Add increasing concentrations of the test compound (this compound, Navitoclax, or Gossypol).
-
Incubate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
-
-
Data Analysis: Calculate the Ki or IC50 value by fitting the data to a competitive binding model.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction in Cells
Principle: Co-IP is used to demonstrate that a BH3 mimetic can disrupt the interaction between anti-apoptotic and pro-apoptotic proteins within a cellular context.
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., MDA-MB-468) to an appropriate confluency.
-
Treat the cells with the BH3 mimetic at the desired concentration and for a specified duration.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in a non-denaturing lysis buffer (e.g., containing 1% CHAPS or Triton X-100, protease, and phosphatase inhibitors).
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for one of the interacting proteins (e.g., anti-Bcl-xL).
-
Add protein A/G-conjugated beads to pull down the antibody-protein complex.
-
-
Western Blotting:
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies against the interacting partners (e.g., anti-Bim and anti-Bax). A decrease in the co-precipitated pro-apoptotic protein in the presence of the BH3 mimetic indicates disruption of the interaction.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent DNA intercalator that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic or necrotic cells.
Protocol Outline:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and treat with various concentrations of the BH3 mimetic.
-
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
-
Data Analysis: Determine the EC50 value for apoptosis induction by plotting the percentage of apoptotic cells against the log concentration of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of BH3 mimetics and the experimental workflows used to validate their on-target effects.
References
A Comparative Guide to BH3 Mimetic Efficacy in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various BH3 mimetics in patient-derived xenograft (PDX) models of solid tumors. The data presented is compiled from preclinical studies to assist researchers in evaluating the potential of these targeted therapies.
Introduction to BH3 Mimetics and PDX Models
BH3 mimetics are a class of targeted cancer therapeutics designed to induce apoptosis (programmed cell death) by inhibiting anti-apoptotic B-cell lymphoma 2 (BCL-2) family proteins.[1] These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to conventional therapies. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered a more clinically relevant preclinical model compared to traditional cell line xenografts.[2][3][4] They better recapitulate the heterogeneity and microenvironment of human tumors, providing a more predictive platform for evaluating novel cancer therapies.[2][3][4]
Comparative Efficacy of BH3 Mimetics in Solid Tumor PDX Models
The following tables summarize the in vivo efficacy of different BH3 mimetics in various solid tumor PDX models. It is important to note that the efficacy of BH3 mimetics in solid tumors is often more pronounced when used in combination with other anti-cancer agents.
Table 1: Efficacy of Venetoclax in an Estrogen Receptor-Positive (ER+) Breast Cancer PDX Model
| PDX Model | Treatment Group | Dosing and Schedule | Key Efficacy Endpoint | Result |
| ER+ BCL2+ PDX 315 | Vehicle | - | Median Survival | Not specified |
| ER+ BCL2+ PDX 315 | Tamoxifen | Subcutaneously, daily | Median Survival | Not specified |
| ER+ BCL2+ PDX 315 | Venetoclax (25 mg/kg) + Tamoxifen | Venetoclax: Oral gavage, 5 days/week; Tamoxifen: Subcutaneously, daily | Median Survival | Significantly improved survival compared to Tamoxifen alone |
| ER+ BCL2+ PDX 315 | Venetoclax (100 mg/kg) + Tamoxifen | Venetoclax: Oral gavage, 5 days/week; Tamoxifen: Subcutaneously, daily | Median Survival | Superior survival improvement compared to the 25 mg/kg combination.[5][6] |
Note: This study highlights the synergistic effect of venetoclax and tamoxifen in an ER+ breast cancer PDX model.[5][6]
Table 2: Efficacy of Navitoclax in Small Cell Lung Cancer (SCLC) Xenograft Models
| Xenograft Model | Treatment Group | Dosing and Schedule | Key Efficacy Endpoint | Result |
| SCLC Cell Line Xenografts | Navitoclax (single agent) | Not specified | Tumor Response | Dramatic tumor responses observed in multiple SCLC xenograft models.[7] |
| SW1573, A549, NCI-H1650 (NSCLC) | Docetaxel | 7.5 mg/kg, IV, once/week for 3 weeks | Tumor Volume | Tumor growth inhibition |
| SW1573, A549, NCI-H1650 (NSCLC) | Docetaxel + Navitoclax | Docetaxel: 7.5 mg/kg, IV, once/week for 3 weeks; Navitoclax: 100 mg/kg, oral, daily or intermittently (days 1-3/week) | Tumor Volume | Statistically significant decrease in tumor volume compared to docetaxel alone.[8] |
Note: While single-agent activity was observed in preclinical SCLC models, clinical activity of single-agent navitoclax in recurrent SCLC was limited.[7] Combination with taxanes showed enhanced efficacy in non-small cell lung cancer (NSCLC) xenografts.[8]
Experimental Protocols
General Protocol for Patient-Derived Xenograft (PDX) Establishment and In Vivo Efficacy Studies
This protocol outlines the general steps for establishing PDX models and subsequently using them for in vivo drug efficacy studies.
1. PDX Model Establishment:
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients through surgical resection or biopsy and transported in a sterile collection medium on ice.
-
Implantation: The tumor tissue is cut into small fragments (approximately 3x3x3 mm) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice).[3] For orthotopic models, the tissue is implanted in the corresponding organ of the mouse (e.g., mammary fat pad for breast cancer).[9]
-
Tumor Growth and Passaging: Tumors are allowed to grow to a certain size (e.g., 1000-1500 mm³) and then harvested. A portion of the tumor is cryopreserved for future use, and the remaining tissue is passaged to subsequent generations of mice for model expansion.[10] Early passage xenografts are generally preferred for efficacy studies to maintain fidelity to the original patient tumor.[10]
2. In Vivo Efficacy Study:
-
Animal Model: Immunocompromised mice (e.g., NSG or athymic nude mice) are used.
-
Tumor Implantation: Tumor fragments from an established PDX line are subcutaneously implanted into the flanks of a cohort of mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers, with the volume calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into different treatment groups (e.g., vehicle control, BH3 mimetic alone, combination therapy).
-
Drug Administration: The BH3 mimetic and any combination agents are administered according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection, subcutaneous injection).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other endpoints may include survival, body weight changes (as a measure of toxicity), and biomarker analysis from tumor tissue at the end of the study.
-
Statistical Analysis: Tumor growth curves are plotted, and statistical analyses are performed to determine the significance of differences between treatment groups.
Visualizations
Signaling Pathway of BCL-2 Family Proteins and BH3 Mimetics
Caption: BCL-2 family signaling pathway and the mechanism of action of BH3 mimetics.
Experimental Workflow for a PDX Efficacy Study
Caption: A typical experimental workflow for conducting in vivo efficacy studies using PDX models.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase II Study of Single-Agent Navitoclax (ABT-263) and Biomarker Correlates in Patients with Relapsed Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal Procedures for BH3M6 (Carbide Steel)
This document provides essential safety and logistical information for the proper disposal of BH3M6, identified as a grade of carbide steel, likely BHMA:6-3-5. The procedures outlined below are intended for researchers, scientists, and drug development professionals who may use tools or materials of this composition. The primary and most environmentally sound method for disposal of carbide steel is recycling, due to the value and resource-intensive nature of its components, primarily tungsten and cobalt.[1][2][3][4]
Immediate Safety Precautions
Safety protocols for handling carbide steel depend on its form. Solid carbide tools and parts pose a risk of physical injury from sharp edges, while powdered carbide presents a respiratory hazard and potential fire risk.
Personal Protective Equipment (PPE):
| Form of Carbide | Required PPE |
| Solid (Tools, Inserts) | - Cut-resistant gloves (e.g., leather or Kevlar)[5] - Safety glasses with side shields[5] |
| Powdered | - NIOSH-approved respirator for fine dust[5] - Cut-resistant gloves[5] - Safety glasses with side shields or goggles[6] - Long-sleeved shirt and pants or lab coat[5] |
Handling Precautions:
-
Solid Form: Handle with care to avoid cuts from sharp edges.
-
Powdered Form: Avoid generating dust.[6] Use wet mopping or a vacuum with a proper filter for cleanup.[6][7] Do not dry sweep.[7] Wash hands thoroughly after handling and before eating or smoking.[6]
Disposal of Solid Carbide Steel (e.g., Cutting Tools, Inserts)
Solid carbide steel should be recycled. Many manufacturers and specialized recycling companies have programs for taking back used carbide tools.[3][8][9]
Disposal Workflow for Solid Carbide:
Caption: Workflow for the disposal of solid carbide steel tools and inserts.
Step-by-Step Procedure:
-
Segregation and Collection: Separate solid carbide waste from other scrap metals.
-
Safe Storage: Place the collected carbide tools and inserts in a designated, durable container that is clearly labeled as "Carbide Scrap for Recycling."[9]
-
Identify a Recycling Vendor:
-
Follow Shipping Instructions: Adhere to the packaging and shipping guidelines provided by the recycling company to ensure safe transport.
Disposal of Powdered Carbide Steel
Powdered tungsten carbide may be classified as hazardous waste, and its disposal requires more stringent procedures.[7][9]
Disposal Workflow for Powdered Carbide:
Caption: Workflow for the disposal of powdered carbide steel.
Step-by-Step Procedure:
-
Wear Appropriate PPE: Before handling, ensure you are wearing a respirator, gloves, and safety glasses.
-
Containment: Keep the powdered carbide in a well-sealed, airtight container to prevent dust from becoming airborne.[7] The container must be clearly labeled.
-
Spill Management: In case of a spill, do not dry sweep.[7] Clean the area using wet methods or a vacuum cleaner equipped with a high-efficiency particulate air (HEPA) filter.[6]
-
Waste Classification: Treat powdered tungsten carbide as a hazardous waste.[7]
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department for guidance on proper disposal procedures in accordance with local, state, and federal regulations.[7]
-
Arrange for Pickup: Your EHS department will provide instructions for the packaging, labeling, and pickup of the hazardous waste.
Emergency Procedures
In Case of Eye Contact:
-
Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek medical attention if irritation persists.
In Case of Skin Contact:
-
Wash the affected area thoroughly with soap and water.[10]
In Case of Inhalation (Powdered Form):
-
Move the individual to fresh air. If symptoms such as coughing or difficulty breathing occur, seek medical attention.
In Case of a Spill (Powdered Form):
-
Evacuate personnel who are not wearing appropriate protective equipment from the spill area.[7]
-
Ventilate the area and clean up the spill using approved methods (wet methods or filtered vacuum).[7]
-
Contain the collected material in a sealed container for disposal as hazardous waste.[7]
By following these procedures, you can ensure the safe and environmentally responsible disposal of this compound carbide steel. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. retopz.com [retopz.com]
- 2. juweikj.com [juweikj.com]
- 3. Sandvik Coromant [sandvik.coromant.com]
- 4. gulfcoastscrapmetal.com [gulfcoastscrapmetal.com]
- 5. What are the safety precautions when handling carbide plates? - Blog [zgcarbides.com]
- 6. geoliquids.com [geoliquids.com]
- 7. nj.gov [nj.gov]
- 8. How to recycle solid carbide with Sandvik Coromant - Sandvik Coromant [videos.sandvik.coromant.com]
- 9. cuttinginsert.com [cuttinginsert.com]
- 10. ipsceramics.com [ipsceramics.com]
Personal protective equipment for handling BH3M6
Extensive searches for "BH3M6" have not yielded a specific Safety Data Sheet (SDS), chemical identification, or handling procedures. This suggests that "this compound" is likely an internal product code, an abbreviation, or a non-standard identifier not publicly documented. Without a confirmed chemical identity, providing accurate and reliable safety information is not possible.
For safe handling and disposal of any chemical, it is imperative to have access to its specific SDS, which details the substance's properties, hazards, and the necessary protective measures.
Recommendations for Obtaining Necessary Information:
-
Contact the Manufacturer or Supplier: The most reliable source for information on "this compound" will be the entity from which it was obtained. They are legally obligated to provide a Safety Data Sheet (SDS).
-
Check Internal Documentation: If "this compound" is a substance synthesized or used within your organization, consult internal laboratory notebooks, experimental protocols, or chemical inventory systems for its identification and associated safety data.
-
Provide a Chemical Name or CAS Number: If you can provide a formal chemical name or a CAS (Chemical Abstracts Service) number for "this compound", a detailed safety and handling guide can be generated.
In the absence of specific information for "this compound", general best practices for handling potentially hazardous chemicals in a laboratory setting should be strictly followed. This includes the use of standard personal protective equipment (PPE), working in a well-ventilated area, and having emergency procedures in place. However, these general guidelines are not a substitute for substance-specific safety information.
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
